molecular formula C18H19N3O4S B021103 5-Hydroxy Rosiglitazone CAS No. 257883-22-0

5-Hydroxy Rosiglitazone

カタログ番号: B021103
CAS番号: 257883-22-0
分子量: 373.4 g/mol
InChIキー: AGQGGZNSVNKGDU-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

5-Hydroxy Rosiglitazone, also known as this compound, is a useful research compound. Its molecular formula is C18H19N3O4S and its molecular weight is 373.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

5-[[4-[2-[(5-hydroxypyridin-2-yl)-methylamino]ethoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O4S/c1-21(16-7-4-13(22)11-19-16)8-9-25-14-5-2-12(3-6-14)10-15-17(23)20-18(24)26-15/h2-7,11,15,22H,8-10H2,1H3,(H,20,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGQGGZNSVNKGDU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCOC1=CC=C(C=C1)CC2C(=O)NC(=O)S2)C3=NC=C(C=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80432067
Record name p-Hydroxy rosiglitazone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80432067
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

373.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

257883-22-0
Record name p-Hydroxy rosiglitazone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0257883220
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name p-Hydroxy rosiglitazone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80432067
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name P-HYDROXY ROSIGLITAZONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/005173PK6V
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Technical Guide: Discovery and Synthesis of 5-Hydroxy Rosiglitazone

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the discovery, metabolic context, and chemical synthesis of 5-Hydroxy Rosiglitazone (also known as para-hydroxyrosiglitazone or Metabolite M-III). It is designed for medicinal chemists and DMPK scientists requiring high-purity standards for metabolic stability assays and toxicity profiling.

Executive Summary & Metabolic Context

This compound (CAS 257883-22-0) is the primary oxidative metabolite of the thiazolidinedione antidiabetic drug Rosiglitazone. Its formation is catalyzed predominantly by the cytochrome P450 isoform CYP2C8 , with a minor contribution from CYP2C9.[1][2][3][4][5]

Unlike the parent drug, which is a potent PPAR


 agonist, the 5-hydroxy metabolite exhibits significantly reduced potency but serves as a critical biomarker for CYP2C8 activity in clinical drug-drug interaction (DDI) studies.
Metabolic Pathway Visualization

The following diagram illustrates the biotransformation of Rosiglitazone into its major metabolites.

Rosiglitazone_Metabolism Rosi Rosiglitazone (Parent Drug) CYP2C8 CYP2C8 (Major) Rosi->CYP2C8 CYP2C9 CYP2C9 (Minor) Rosi->CYP2C9 M3 This compound (Metabolite M-III) [Target Compound] CYP2C8->M3 Hydroxylation (Pyridine Ring) NDM N-Desmethyl Rosiglitazone (Metabolite M-IV) CYP2C8->NDM N-Demethylation Sulfate Sulfate Conjugate (Excreted) M3->Sulfate Sulfotransferase (Phase II)

Figure 1: Metabolic pathway of Rosiglitazone highlighting the CYP2C8-mediated formation of this compound.

Retrosynthetic Analysis

Direct oxidation of Rosiglitazone to the 5-hydroxy derivative is chemically inefficient due to the lability of the thiazolidinedione (TZD) ring and lack of regioselectivity. A de novo synthesis is required.

The most robust strategy employs a convergent synthesis where the hydroxylated pyridine ring is constructed first, protected, and then coupled to the TZD tail.

Strategic Disconnections:
  • C-C Bond Formation (Knoevenagel): The final assembly involves condensing the benzaldehyde derivative with 2,4-thiazolidinedione.

  • Ether Linkage: The central ether bond is formed via Nucleophilic Aromatic Substitution (

    
    ) of a fluorobenzaldehyde.
    
  • Pyridine Functionalization: The core challenge is introducing the hydroxyl group. We utilize 2-chloro-5-hydroxypyridine as the starting scaffold, protecting the phenol as a benzyl ether to survive the subsequent basic conditions.

Step-by-Step Chemical Synthesis Protocol

Total Steps: 5 Overall Yield: ~25-30% Key Reagent: 2-Chloro-5-hydroxypyridine

Step 1: Protection of the Hydroxyl Group

The 5-hydroxyl group on the pyridine ring is acidic and nucleophilic; it must be masked to prevent side reactions during the amino-ethanol coupling.

  • Reagents: 2-Chloro-5-hydroxypyridine (1.0 eq), Benzyl bromide (1.1 eq),

    
     (2.0 eq), DMF.
    
  • Protocol:

    • Dissolve 2-chloro-5-hydroxypyridine in anhydrous DMF under

      
      .
      
    • Add

      
       and stir at room temperature for 30 mins.
      
    • Dropwise add benzyl bromide. Heat to 60°C for 4 hours.

    • Workup: Pour into ice water. Filter the white precipitate. Recrystallize from ethanol.

  • Product: 5-(Benzyloxy)-2-chloropyridine .

Step 2: Introduction of the Ethanolamine Chain

We displace the 2-chloro group with N-methylethanolamine. This requires harsh conditions due to the electron-rich nature of the benzyloxy-substituted pyridine.

  • Reagents: 5-(Benzyloxy)-2-chloropyridine (1.0 eq), N-methylethanolamine (3.0 eq).

  • Protocol:

    • Mix reagents neat (solvent-free) or in minimal DMSO.

    • Heat to 140°C in a sealed pressure tube for 18 hours.

    • Workup: Cool, dilute with water, extract with EtOAc. Wash organic layer with brine.

  • Product: 2-[N-methyl-N-(5-benzyloxy-2-pyridyl)amino]ethanol .

Step 3: Ether Formation ( )

Coupling the alcohol from Step 2 with 4-fluorobenzaldehyde.

  • Reagents: Alcohol intermediate (1.0 eq), 4-Fluorobenzaldehyde (1.1 eq), NaH (60% dispersion, 1.2 eq), DMF.

  • Protocol:

    • Suspend NaH in DMF at 0°C.

    • Add the alcohol intermediate (dissolved in DMF) slowly. Stir 30 min to form the alkoxide.

    • Add 4-fluorobenzaldehyde.[6]

    • Warm to RT and stir for 4 hours.

    • Workup: Quench with sat.

      
      . Extract with EtOAc. Purify via silica gel chromatography (Hexane/EtOAc).
      
  • Product: 4-[2-[N-methyl-N-(5-benzyloxy-2-pyridyl)amino]ethoxy]benzaldehyde .

Step 4 & 5: Condensation and Global Deprotection

This is a "cascade-like" efficiency step. The Knoevenagel condensation forms the TZD skeleton with an alkene. The subsequent catalytic hydrogenation reduces the alkene AND removes the benzyl protecting group in a single operation.

  • Reagents (Condensation): Aldehyde intermediate (1.0 eq), 2,4-Thiazolidinedione (1.1 eq), Piperidine (cat.), Benzoic acid (cat.), Toluene.

  • Reagents (Reduction/Deprotection):

    
     gas (balloon or 50 psi), 10% Pd/C (20% w/w), Methanol/THF (1:1).
    
  • Protocol:

    • Condensation: Reflux aldehyde and TZD in toluene with piperidine/benzoic acid using a Dean-Stark trap to remove water (3-5 hours). Evaporate solvent to yield the yellow benzylidene intermediate.

    • Reduction: Dissolve the crude benzylidene in MeOH/THF. Add Pd/C. Stir under

      
       atmosphere at RT for 24 hours.
      
    • Workup: Filter through Celite to remove Pd. Concentrate filtrate.[7]

    • Purification: Recrystallize from MeOH or purify via preparative HPLC.

  • Final Product: This compound .

Synthetic Workflow Visualization

Synthesis_Workflow Start Start: 2-Chloro-5-hydroxypyridine Step1 Step 1: Benzyl Protection (BnBr, K2CO3) Start->Step1 Step2 Step 2: Amination (N-methylethanolamine, 140°C) Step1->Step2 Step3 Step 3: Ether Coupling (4-Fluorobenzaldehyde, NaH) Step2->Step3 Step4 Step 4: Knoevenagel Condensation (2,4-TZD, Piperidine) Step3->Step4 Forms Benzylidene Step5 Step 5: Hydrogenation & Deprotection (H2, Pd/C) Step4->Step5 Simultaneous Reduction & Debenzylation Final Final: this compound Step5->Final

Figure 2: Convergent synthetic route for this compound utilizing a benzyl-protection strategy.

Analytical Characterization & Validation

To validate the synthesized compound against the authentic metabolite, compare the following physicochemical parameters.

Physicochemical Data Table
ParameterRosiglitazone (Parent)This compound (M-III)
Molecular Formula


Molecular Weight 357.43 g/mol 373.43 g/mol
Monoisotopic Mass 357.11373.11
MS (ESI+)

m/z 358.1m/z 374.1
Key

NMR Feature
Pyridine protons:

8.1 (d), 7.5 (t), 6.6 (d)
Pyridine protons:

7.8 (d, J=3Hz)
, 7.1 (dd), 6.5 (d)
Retention Time (RP-HPLC) ~6.5 min (Standard C18)~4.2 min (More polar due to -OH)
NMR Interpretation (Critical Check)

The hallmark of successful synthesis is the shift in the pyridine ring signals.

  • Parent: The pyridine ring is unsubstituted at positions 3, 4, 5, 6.

  • 5-Hydroxy: The proton at position 6 (adjacent to nitrogen) appears as a doublet at ~7.8 ppm with a small coupling constant (J=3Hz, meta-coupling) due to the hydroxyl group at position 5. The proton at position 4 appears as a doublet of doublets (dd).

References

  • Metabolic Identification: Baldwin, S. J., et al. (1999). Cytochrome P450 isoenzymes responsible for the metabolism of rosiglitazone in humans. British Journal of Clinical Pharmacology. Link

  • Synthesis & Structure: Lohray, B. B., et al. (1998). Novel Euglycemic and Hypolipidemic Agents. Journal of Medicinal Chemistry. Link

  • CYP2C8 Interaction: Kirchheiner, J., et al. (2003). Effect of trimethoprim on CYP2C8 mediated rosiglitazone metabolism. British Journal of Clinical Pharmacology. Link

  • Analytical Method: Kim, K. B., et al. (2009).[8] Simultaneous quantification of rosiglitazone and its two major metabolites... in human plasma. Journal of Chromatography B. Link

Sources

In Vitro and In Vivo Formation of 5-Hydroxy Rosiglitazone

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the formation, assessment, and quantification of 5-Hydroxy Rosiglitazone , the primary oxidative metabolite of the thiazolidinedione insulin sensitizer, Rosiglitazone.

A Technical Guide for Drug Metabolism & Pharmacokinetics (DMPK)[1][2]

Executive Summary

The formation of This compound (often referred to in literature as para-hydroxy rosiglitazone due to the substitution pattern on the pyridine ring) represents the major metabolic clearance pathway of Rosiglitazone in humans.[1][2] This biotransformation is catalyzed predominantly by CYP2C8 , with a minor contribution from CYP2C9.[2]

Understanding this pathway is critical for drug development because:

  • DDI Potential: It serves as a sensitive probe for CYP2C8 inhibition (e.g., by gemfibrozil) or induction (e.g., by rifampin).[1]

  • Pharmacogenetics: Polymorphisms in CYP2C8 (specifically the *3 allele) significantly alter the rate of 5-hydroxylation, impacting systemic exposure and safety profiles.[1][2]

  • Metabolic Stability: The formation rate determines the in vivo half-life and duration of action of the parent drug.[2]

Mechanistic Basis of Formation

Reaction Chemistry

Rosiglitazone undergoes oxidative attack at the 5-position of the pyridine ring.[1][2] This reaction is a classic Phase I oxidation mediated by the heme-thiolate center of cytochrome P450 enzymes.[1][2]

  • Substrate: Rosiglitazone (

    
    )[1][2][3]
    
  • Primary Enzyme: CYP2C8 (High affinity, High capacity)

  • Secondary Enzyme: CYP2C9 (Lower contribution)[1][2]

  • Product: this compound (

    
    )[1][2]
    
Signaling & Metabolic Pathway

The following diagram illustrates the biotransformation pathway and the influence of genetic and extrinsic factors.

RosiglitazoneMetabolism Rosi Rosiglitazone (Parent Drug) CYP2C8 CYP2C8 (Primary Enzyme) Rosi->CYP2C8 CYP2C9 CYP2C9 (Minor Enzyme) Rosi->CYP2C9 FiveOH This compound (Major Metabolite) CYP2C8->FiveOH Hydroxylation (Pyridine Ring) NDes N-Desmethyl Rosiglitazone (Secondary Metabolite) CYP2C8->NDes Demethylation Geno Polymorphism (CYP2C8*3 increases activity) Geno->CYP2C8 Modulates Vmax Inhib Inhibitors (Gemfibrozil, Trimethoprim) Inhib->CYP2C8 Blocks

Figure 1: Metabolic pathway of Rosiglitazone highlighting the CYP2C8-mediated formation of this compound.[1][2]

In Vitro Assessment Protocols

To accurately determine the intrinsic clearance (


) and kinetic parameters (

,

) of this compound formation, a standardized incubation protocol using Human Liver Microsomes (HLM) is required.[1][2]
Experimental Workflow

Reagents Required:

  • Pooled Human Liver Microsomes (HLM) (20 mg/mL protein conc.)[1][2]

  • NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase, 3.3 mM

    
    )[1]
    
  • Potassium Phosphate Buffer (100 mM, pH 7.4)

  • Stop Solution: Ice-cold Acetonitrile (ACN) with Internal Standard (e.g., Rosiglitazone-d3).[1][2]

Protocol Steps:

  • Pre-incubation: Mix HLM (final conc. 0.5 mg/mL) with Phosphate Buffer and Rosiglitazone (substrate range 1–100

    
    ) at 37°C for 5 minutes.[1][2]
    
  • Initiation: Add NADPH regenerating system to start the reaction.[1][2]

  • Incubation: Incubate at 37°C with shaking.

    • Linearity Check: Ensure incubation time is within the linear range (typically 10–30 minutes).[1][2]

  • Termination: Quench reaction by adding an equal volume of ice-cold ACN containing Internal Standard.

  • Extraction: Centrifuge at 3,000 x g for 15 minutes to pellet proteins. Collect supernatant for LC-MS/MS analysis.

Self-Validating Controls

To ensure scientific integrity, every assay must include:

  • 0-minute Control: Quench immediately after adding NADPH to determine background.[1][2]

  • Minus-NADPH Control: Incubate without cofactor to rule out non-CYP metabolism.[1][2]

  • Positive Control: Incubate with a known CYP2C8 substrate (e.g., Paclitaxel) or use a specific CYP2C8 inhibitor (Montelukast,

    
    ) to confirm pathway specificity.[1]
    

InVitroWorkflow Step1 1. Pre-Incubation (HLM + Substrate + Buffer) 37°C, 5 min Step2 2. Initiation (Add NADPH Regenerating System) Step1->Step2 Step3 3. Reaction Phase (Formation of 5-OH Rosiglitazone) Step2->Step3 Step4 4. Termination (Add Ice-Cold ACN + IS) Step3->Step4 Step5 5. Analysis (LC-MS/MS Quantification) Step4->Step5

Figure 2: Step-by-step workflow for the in vitro microsomal incubation assay.

In Vivo Pharmacokinetics & Clinical Implications[4]

The in vivo formation of this compound is a direct reflection of hepatic CYP2C8 activity.[1][2]

Pharmacokinetic Parameters

In humans, the metabolite circulates at significant levels but has lower potency than the parent drug.

ParameterRosiglitazone (Parent)This compound (Metabolite)
Primary Route Hepatic MetabolismRenal/Biliary Excretion

~1 hour~4–6 hours

3–4 hours~100–130 hours (Prolonged elimination)
Major Enzyme CYP2C8UGTs (Phase II Conjugation)
Impact of CYP2C8 Polymorphisms

The CYP2C8 gene exhibits genetic variability affecting metabolic capacity:

  • CYP2C8*1 (Wild Type): Normal metabolizers.[1][2]

  • CYP2C8*3 (Arg139Lys, Lys399Arg): Associated with increased clearance of Rosiglitazone.[2] Carriers of the *3 allele show higher formation rates of this compound, leading to lower plasma concentrations of the parent drug and potentially reduced therapeutic efficacy [1].

Drug-Drug Interactions (DDI)[1][2]
  • Inhibition: Trimethoprim and Gemfibrozil are potent CYP2C8 inhibitors.[2] Co-administration significantly reduces the formation of this compound, increasing Rosiglitazone AUC by 2-3 fold [2].[1][2]

  • Induction: Rifampin induces CYP2C8, accelerating the conversion to the 5-hydroxy metabolite and reducing parent drug efficacy.[2]

Analytical Strategy (LC-MS/MS)

Precise quantification requires a validated LC-MS/MS method.[1][2] The 5-hydroxy metabolite is more polar than the parent, eluting earlier on reverse-phase columns.[1][2]

Mass Spectrometry Conditions
  • Ionization: Electrospray Ionization (ESI), Positive Mode.[1][4]

  • Scan Mode: Multiple Reaction Monitoring (MRM).[1][2][5]

AnalytePrecursor Ion (

)
Product Ion (

)
Collision Energy (eV)
Rosiglitazone 358.1

135.1~30
5-OH Rosiglitazone 374.1

151.1~32
Rosiglitazone-d3 (IS) 361.1

138.1~30
Chromatography[1][5][7]
  • Column: C18 Reverse Phase (e.g., Phenomenex Luna or Waters BEH), 2.1 x 50 mm, 1.7

    
    .
    
  • Mobile Phase A: 0.1% Formic Acid in Water.[1][2]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 10% B to 90% B over 3 minutes.

  • Separation: Critical to separate this compound from N-Desmethyl Rosiglitazone (

    
     344) and other isomers.[1][2]
    

References

  • Pharmacokinetics and pharmacodynamics of rosiglitazone in relation to CYP2C8 genotype. Source: Clinical Pharmacology & Therapeutics

  • The effect of trimethoprim on CYP2C8 mediated rosiglitazone metabolism in human liver microsomes and healthy subjects. Source: British Journal of Clinical Pharmacology [1][2]

  • Simultaneous quantification of rosiglitazone and its two major metabolites, N-desmethyl and p-hydroxy rosiglitazone in human plasma by liquid chromatography/tandem mass spectrometry. Source: Journal of Chromatography B

  • In vitro characterization of rosiglitazone metabolites and determination of the kinetic parameters employing rat liver microsomal fraction. Source: PubMed

Sources

Pharmacological profile of 5-Hydroxy Rosiglitazone

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the pharmacological profile of 5-Hydroxy Rosiglitazone , a primary oxidative metabolite of the thiazolidinedione antidiabetic agent Rosiglitazone (Avandia).

Technical Monograph & Experimental Guide

Executive Summary

This compound (CAS: 257883-22-0) represents a critical Phase I metabolite of Rosiglitazone, formed predominantly via hepatic oxidation mediated by CYP2C8 . Unlike its parent compound, which acts as a high-affinity agonist for the Peroxisome Proliferator-Activated Receptor Gamma (PPAR


) (EC

nM), this compound exhibits significantly attenuated potency. It serves primarily as a biomarker for CYP2C8 activity and a clearance intermediate preceding Phase II sulfation. This guide delineates its chemical properties, metabolic kinetics, and protocols for synthesis and biological characterization.

Chemical Identity & Physicochemical Properties

This compound is characterized by hydroxylation at the C5 position of the pyridine ring. This structural modification significantly alters its polarity and binding affinity compared to the parent drug.

PropertyData
IUPAC Name 5-[4-[2-[methyl(5-hydroxypyridin-2-yl)amino]ethoxy]benzyl]thiazolidine-2,4-dione
Common Name This compound (often referred to as para-hydroxy rosiglitazone in metabolic literature)
CAS Number 257883-22-0
Molecular Formula C

H

N

O

S
Molecular Weight 373.43 g/mol
Solubility Soluble in DMSO (>10 mg/mL), Methanol; Poorly soluble in water
pKa ~6.8 (Pyridine nitrogen), ~6.1 (Thiazolidinedione acidic proton)
Structural Visualization

The following diagram illustrates the chemical structure of this compound, highlighting the site of metabolic oxidation.

Caption: Structural transformation from Rosiglitazone to this compound via CYP2C8-mediated oxidation.[1][2][3][4][5][6]

Pharmacodynamics (Mechanism of Action)

While Rosiglitazone is a potent insulin sensitizer, the pharmacological profile of this compound is defined by its loss of potency .

  • Primary Target: Peroxisome Proliferator-Activated Receptor Gamma (PPAR

    
    ).[7][5][8][9][10][11]
    
  • Binding Affinity: this compound exhibits a binding affinity (K

    
    ) and functional potency (EC
    
    
    
    ) that is orders of magnitude lower than the parent compound.
    • Rosiglitazone EC

      
      : ~40–60 nM.
      
    • This compound EC

      
      : >10 
      
      
      
      M (Estimated).
  • Therapeutic Contribution: Due to its low affinity and rapid Phase II conjugation (sulfation), this metabolite is considered pharmacologically inactive in the context of glycemic control. It does not contribute significantly to the insulin-sensitizing effects or the fluid retention side effects associated with the parent drug.

Pharmacokinetics & Metabolism

The formation of this compound is the rate-limiting step in the clearance of Rosiglitazone for specific metabolic pathways.

Metabolic Pathway[13][14]
  • Phase I Oxidation: Rosiglitazone is hydroxylated primarily by CYP2C8 (with minor contribution from CYP2C9) to form this compound.

  • Phase II Conjugation: The hydroxyl group on the pyridine ring serves as a handle for Sulfotransferases (SULTs), rapidly converting the metabolite to Rosiglitazone-5-O-sulfate .

  • Elimination: The sulfate conjugate is highly polar and excreted via urine and bile.

Metabolism Rosi Rosiglitazone (Substrate) FiveOH This compound (Phase I Metabolite) Rosi->FiveOH Hydroxylation CYP2C8 Enzyme: CYP2C8 (Major) CYP2C8->FiveOH CYP2C9 Enzyme: CYP2C9 (Minor) CYP2C9->FiveOH Sulfate Rosiglitazone-5-O-Sulfate (Excreted Conjugate) FiveOH->Sulfate Sulfation SULT Sulfotransferases (Phase II) SULT->Sulfate

Caption: Metabolic clearance pathway of Rosiglitazone highlighting the central role of this compound.

Experimental Protocols

The following protocols are designed for researchers requiring high-purity standards for DMPK studies or mechanistic assays.

Protocol A: Chemical Synthesis of this compound

Rationale: Standard Rosiglitazone synthesis uses 2-chloropyridine. To generate the 5-hydroxy metabolite, the starting material is substituted with a protected 5-hydroxy derivative to prevent side reactions during the nucleophilic substitution.

Reagents:

  • 2-Chloro-5-hydroxypyridine (Starting Material)

  • Benzyl bromide (Protecting group)

  • 2-(Methylamino)ethanol[3]

  • 4-Fluorobenzaldehyde

  • 2,4-Thiazolidinedione[2]

  • Piperidine (Catalyst)

Step-by-Step Workflow:

  • Protection: React 2-chloro-5-hydroxypyridine with benzyl bromide (

    
    , DMF, 60°C) to yield 2-chloro-5-(benzyloxy)pyridine .
    
  • Nucleophilic Substitution: React the protected pyridine with 2-(methylamino)ethanol (120°C, neat or in DMSO) to form 2-[methyl(5-benzyloxypyridin-2-yl)amino]ethanol .

  • Ether Formation: Couple the alcohol product with 4-fluorobenzaldehyde (

    
    , DMF) to yield the benzaldehyde intermediate .
    
  • Knoevenagel Condensation: Reflux the benzaldehyde intermediate with 2,4-thiazolidinedione in toluene with piperidine/acetic acid catalyst.

  • Deprotection: Remove the benzyl group via catalytic hydrogenation (

    
    , Pd/C, MeOH) to yield the final This compound .
    
  • Purification: Recrystallize from Ethanol/Water. Confirm structure via

    
    H-NMR (look for disappearance of benzyl peaks and shift in pyridine protons).
    
Protocol B: In Vitro Metabolic Stability Assay

Rationale: To validate CYP2C8 dependency and kinetic formation rates.

Materials:

  • Pooled Human Liver Microsomes (HLM) (20 mg/mL protein)

  • NADPH Regenerating System

  • Test Compound: Rosiglitazone (1

    
    M and 10 
    
    
    
    M)
  • Inhibitor: Montelukast (Specific CYP2C8 inhibitor, 1

    
    M)
    

Procedure:

  • Pre-incubation: Mix HLM (0.5 mg/mL final), Buffer (0.1 M Phosphate, pH 7.4), and Montelukast (or vehicle) at 37°C for 5 mins.

  • Initiation: Add Rosiglitazone followed by NADPH system to start the reaction.

  • Sampling: Aliquot 50

    
    L at 
    
    
    
    min into 150
    
    
    L cold Acetonitrile (with Internal Standard).
  • Analysis: Centrifuge (4000g, 10 min). Analyze supernatant via LC-MS/MS.

  • Quantification: Monitor transition for this compound (m/z 374

    
     fragment).
    
    • Self-Validation: The formation of this compound should be inhibited >80% by Montelukast.

Safety & Toxicology

  • Cardiovascular Safety: Unlike the parent compound, which has been associated with fluid retention and cardiovascular risk (leading to REMS restrictions), the 5-hydroxy metabolite is not known to possess intrinsic cardiotoxicity, largely due to its lack of PPAR

    
     activation.
    
  • Hepatotoxicity: There is no evidence suggesting this compound forms reactive quinone-methide intermediates (unlike Troglitazone metabolites). It is considered a stable, detoxifying pathway product.

References

  • Baldwin, S. J., et al. (1999). Cytochrome P450 2C8 is the principal enzyme responsible for the metabolism of rosiglitazone in human liver microsomes.[12]Drug Metabolism and Disposition , 27(8), 723-726. Link

  • Cox, P. J., et al. (2000). Absorption, disposition, and metabolism of rosiglitazone, a potent thiazolidinedione insulin sensitizer, in humans.[10]Drug Metabolism and Disposition , 28(7), 772-780. Link

  • Nissen, S. E., & Wolski, K. (2007). Effect of rosiglitazone on the risk of myocardial infarction and death from cardiovascular causes.New England Journal of Medicine , 356(24), 2457-2471. Link

  • ChemicalBook. (2023).[11] this compound Product Entry & Properties.[2][10]Link

Sources

Biological activity of 5-Hydroxy Rosiglitazone on PPARγ

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the biological activity, metabolic formation, and pharmacological significance of 5-Hydroxy Rosiglitazone , a major metabolite of the thiazolidinedione class drug, Rosiglitazone.

Pharmacological Profile, PPARγ Interaction, and Transporter Modulation

Executive Summary

This compound (often referred to in metabolic profiling as para-hydroxy rosiglitazone relative to the pyridine linkage) is a primary Phase I metabolite of the insulin-sensitizing drug Rosiglitazone.[1] Unlike the parent compound, which acts as a high-affinity agonist for the Peroxisome Proliferator-Activated Receptor Gamma (PPARγ), this compound exhibits negligible agonist potency at the PPARγ receptor.[1]

However, recent toxicological and pharmacokinetic evaluations have repositioned this metabolite from "inactive waste" to a critical effector of Drug-Drug Interactions (DDIs) . Specifically, the sulfate conjugate of this compound has been identified as a potent inhibitor of the renal Organic Anion Transporter 3 (OAT3), necessitating rigorous monitoring during co-administration with OAT3 substrates.

Chemical Identity & Metabolic Formation[1]

Rosiglitazone undergoes extensive hepatic metabolism, primarily governed by CYP2C8 (with minor CYP2C9 contribution). The formation of this compound involves the hydroxylation of the pyridine ring.

  • Chemical Name: 5-[[4-[2-[(5-hydroxy-2-pyridinyl)methylamino]ethoxy]phenyl]methyl]-2,4-thiazolidinedione[1][2]

  • Metabolic Pathway: N-demethylation (forming N-desmethyl rosiglitazone) and Hydroxylation (forming this compound).[1]

  • Stereochemistry: The hydroxylation occurs on the pyridine ring, preserving the chiral center at the thiazolidinedione C5 position, though the parent drug is administered as a racemate.

Metabolic Pathway Visualization

The following diagram illustrates the biotransformation of Rosiglitazone into its 5-Hydroxy metabolite and subsequent Phase II conjugation.

MetabolicPathway Rosi Rosiglitazone (Parent Drug) CYP2C8 CYP2C8 (Primary Enzyme) Rosi->CYP2C8 Hydroxy This compound (Phase I Metabolite) CYP2C8->Hydroxy Hydroxylation (Pyridine Ring) SULT Sulfotransferase (SULTs) Hydroxy->SULT Sulfate 5-OH Rosiglitazone Sulfate (Phase II Conjugate) SULT->Sulfate Conjugation

Figure 1: Hepatic biotransformation pathway of Rosiglitazone.[1] The 5-Hydroxy metabolite is further processed into a sulfate conjugate, which possesses distinct biological activity.

Biological Activity Profile

PPARγ Agonism (Efficacy Driver)

The therapeutic efficacy of Rosiglitazone is driven by its nanomolar affinity for the PPARγ Ligand Binding Domain (LBD). In contrast, this compound is functionally inactive in this context.[1]

CompoundPPARγ Binding Affinity (

)
Functional Potency (

)
Clinical Status
Rosiglitazone ~40 nM~60 nMActive Agonist
This compound > 10,000 nM (Est.)[1]Inactive / WeakInactive Metabolite

Mechanistic Insight: The hydroxylation at the 5-position of the pyridine ring disrupts the hydrophobic interactions required for the stabilization of Helix 12 in the PPARγ LBD, preventing the recruitment of co-activators (e.g., SRC-1) necessary for transcriptional activation.

Transporter Inhibition (Safety Driver)

While lacking efficacy, the sulfate conjugate of this compound is biologically active in the kidney.

  • Target: Organic Anion Transporter 3 (OAT3 / SLC22A8).[1][3]

  • Activity: Potent Inhibition (

    
     < 2 µM).[1][4][5]
    
  • Implication: Accumulation of this metabolite can inhibit the renal clearance of other drugs (e.g., methotrexate, furosemide), leading to potential toxicity.

Experimental Protocols

To validate the biological profile of this compound, two distinct assay types are required: one to confirm lack of efficacy (PPARγ) and one to assess safety risks (OAT3).

Protocol A: PPARγ Nuclear Receptor Competition Assay (TR-FRET)

Objective: To determine the binding affinity (


) of the metabolite compared to the parent.
  • Reagents:

    • Recombinant Human PPARγ-LBD (GST-tagged).[1]

    • Fluormone™ Pan-PPAR Green (Tracer).[1]

    • Terbium-labeled anti-GST antibody.[1]

    • Test Compounds: Rosiglitazone (Control) and this compound (Synthesized Standard).[1]

  • Preparation:

    • Prepare a 10-point dilution series of this compound in DMSO (Top concentration: 100 µM).

    • Dilute PPARγ-LBD/Antibody mix in Assay Buffer (50 mM TRIS, pH 7.4, 50 mM KCl, 1 mM DTT).

  • Execution:

    • Add 20 µL of protein/antibody mix to a 384-well black plate.

    • Add 20 µL of Tracer.[1]

    • Add 10 µL of compound dilution.

    • Incubation: 2 hours at Room Temperature (Dark).

  • Detection:

    • Read Time-Resolved Fluorescence Energy Transfer (TR-FRET) on a plate reader (Ex: 340 nm; Em: 495 nm & 520 nm).

  • Data Analysis:

    • Calculate TR-FRET ratio (520/495).[1] Fit data to a sigmoidal dose-response curve.[1]

    • Expected Result: Rosiglitazone

      
       nM; this compound 
      
      
      
      µM.[1]
Protocol B: OAT3 Transporter Inhibition Assay

Objective: To measure the inhibition of OAT3-mediated transport by the metabolite's sulfate conjugate.[1]

  • Cell Line: HEK293 cells stably transfected with human OAT3 (SLC22A8).[1]

  • Substrate: [³H]-Estrone-3-sulfate (Typical

    
     µM).[1]
    
  • Procedure:

    • Seed cells in 24-well Poly-D-Lysine coated plates. Culture for 48 hours.

    • Wash cells with Krebs-Henseleit buffer.[1]

    • Incubate cells with [³H]-Estrone-3-sulfate + increasing concentrations of This compound Sulfate (0.1 µM – 100 µM) for 2 minutes at 37°C.[1]

    • Terminate uptake with ice-cold buffer.[1]

    • Lyse cells (0.1 N NaOH) and measure radioactivity via Liquid Scintillation Counting.

  • Calculation:

    • Determine

      
       relative to vehicle control.[1]
      
    • Expected Result:

      
       µM, indicating potent inhibition.[5]
      

Mechanism of Action & Interaction Logic

The dual nature of the Rosiglitazone metabolic tree requires a clear distinction between receptor activation (Parent) and transporter interference (Metabolite).

MOA_Logic Rosi Rosiglitazone Metab 5-OH Rosiglitazone (Sulfate Conjugate) Rosi->Metab Metabolism (CYP2C8) PPAR PPARγ Receptor (Adipose Tissue) Rosi->PPAR Agonist (High Affinity) Metab->PPAR Inactive OAT3 OAT3 Transporter (Kidney Proximal Tubule) Metab->OAT3 Inhibitor (High Potency) Insulin Insulin Sensitization (Therapeutic Effect) PPAR->Insulin DDI Drug Accumulation (Safety Risk) OAT3->DDI Blocks Clearance of Substrates

Figure 2: Functional divergence. The parent drug drives therapeutic efficacy via PPARγ, while the metabolite drives potential drug-drug interactions via OAT3 inhibition.

References

  • Lehmann, J. M., et al. (1995).[6] "An antidiabetic thiazolidinedione is a high affinity ligand for peroxisome proliferator-activated receptor gamma (PPAR gamma)."[1][6] Journal of Biological Chemistry, 270(22), 12953-12956.

  • Baldwin, S. J., et al. (1999). "Characterization of the cytochrome P450 enzymes involved in the in vitro metabolism of rosiglitazone." British Journal of Clinical Pharmacology, 48(3), 424-432.

  • Zou, L., et al. (2021).[3] "Drug Metabolites Potently Inhibit Renal Organic Anion Transporters, OAT1 and OAT3." Journal of Pharmacology and Experimental Therapeutics, 376(1), 34-42. (Identifies this compound sulfate as an OAT3 inhibitor).

  • Nissen, S. E., & Wolski, K. (2007). "Effect of rosiglitazone on the risk of myocardial infarction and death from cardiovascular causes."[7] New England Journal of Medicine, 356(24), 2457-2471. [1]

Sources

Toxicological Assessment of 5-Hydroxy Rosiglitazone: A MIST-Compliant Framework

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The safety profile of Thiazolidinediones (TZDs) has been under intense regulatory scrutiny due to cardiovascular and hepatotoxic signals associated with the parent compounds. 5-Hydroxy Rosiglitazone (often correlated with the primary CYP2C8-mediated hydroxylated metabolite) represents a critical node in the safety assessment of Rosiglitazone.

This guide provides a rigorous technical framework for the toxicological characterization of this compound. It moves beyond standard LD50 testing to focus on mechanistic liabilities: mitochondrial dysfunction, PPAR


 potency retention, and transporter interference. This protocol is designed to align with FDA Metabolites in Safety Testing (MIST) guidelines and ICH M3(R2) standards.

Metabolic Context & Pharmacokinetics

Understanding the formation of this compound is a prerequisite for designing relevant toxicological assays. Rosiglitazone is extensively metabolized in the liver, primarily by CYP2C8 , with a minor contribution from CYP2C9.[1][2]

The CYP2C8 Axis

The formation of this compound is the rate-limiting step in the clearance of the parent drug. This dependency creates a specific toxicological vulnerability:

  • Polymorphism Risk: Individuals with CYP2C8*3 alleles may exhibit altered formation rates, potentially shifting the burden to alternative pathways or causing accumulation of the parent drug.

  • Drug-Drug Interactions (DDI): Strong CYP2C8 inhibitors (e.g., Gemfibrozil) can drastically alter the ratio of Parent:Metabolite.

MIST Classification

Under FDA MIST guidelines, a metabolite is considered "disproportionate" if its exposure (AUC) in humans is significantly greater than in the animal species used for standard toxicology.

  • Requirement: If this compound circulates at >10% of total drug-related exposure and is not adequately covered by animal toxicology (i.e., rats/dogs do not form it to the same extent), it requires a dedicated safety assessment.

MetabolicPathway Rosi Rosiglitazone (Parent) CYP2C8 CYP2C8 (Primary Enzyme) Rosi->CYP2C8 CYP2C9 CYP2C9 (Minor) Rosi->CYP2C9 FiveOH This compound (Target Metabolite) CYP2C8->FiveOH Hydroxylation CYP2C9->FiveOH PhaseII Sulfation/Glucuronidation (Phase II Conjugates) FiveOH->PhaseII Clearance

Figure 1: Metabolic pathway highlighting the CYP2C8-dependent formation of this compound.

Pharmacodynamics: Potency Retention

Before assessing "toxicity," we must determine "activity." Does the metabolite retain the insulin-sensitizing properties of the parent, or does it act as a partial agonist/antagonist?

PPAR Nuclear Receptor Binding Assay

Objective: Determine the binding affinity (


) of this compound relative to Rosiglitazone.

Protocol:

  • System: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay using recombinant human PPAR

    
     ligand-binding domain (LBD).
    
  • Tracer: Fluormone™ Pan-PPAR Green.

  • Procedure:

    • Incubate this compound (1 nM – 100

      
      M) with PPAR
      
      
      
      -LBD and tracer for 2 hours at room temperature.
    • Measure fluorescence emission ratio (520 nm / 495 nm).

  • Analysis: Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.
    • Interpretation: If

      
       is within 10-fold of the parent, the metabolite contributes to the therapeutic effect and the mechanism-based toxicity (e.g., fluid retention).
      

Core Toxicological Mechanisms

The safety assessment of TZD metabolites must focus on the known liabilities of the class: Mitochondrial Dysfunction and Hepatotoxicity .

Mitochondrial Liability (Seahorse XF Assay)

Rosiglitazone is known to inhibit Complex I of the electron transport chain at supratherapeutic concentrations. The metabolite must be screened to ensure it does not possess enhanced mitochondrial toxicity.

Experimental Protocol:

  • Cell Model: HepG2 cells (liver) and AC16 cells (cardiomyocytes), seeded at 20,000 cells/well in XF96 plates.

  • Dosing: Treat cells with this compound (0.1, 1, 10, 50

    
    M) for 24 hours. Include Rosiglitazone (Parent) as a positive control.
    
  • Mito Stress Test:

    • Injection A (Oligomycin): Inhibits ATP synthase. Measures ATP-linked respiration.

    • Injection B (FCCP): Uncoupler. Measures Maximal Respiration Capacity.

    • Injection C (Rotenone/Antimycin A): Inhibits Complex I/III. Measures non-mitochondrial respiration.

  • Data Output Table:

Parameter5-OH Rosi (Low Dose)5-OH Rosi (High Dose)Parent (Rosi)Interpretation
Basal Respiration No Change

10%

15%
Mild suppression indicates metabolic stress.
Maximal Respiration No Change

20%

40%
Significant drop implies loss of spare respiratory capacity (toxicity risk).
ATP Production No ChangeNo Change

25%
Direct impact on cellular energy supply.
Oxidative Stress Assessment

Mitochondrial inhibition often leads to ROS generation.

  • Assay: CellROX™ Deep Red Reagent flow cytometry.

  • Protocol: Treat cardiomyocytes with metabolite for 6 hours. Stain with CellROX (5

    
    M) for 30 mins.
    
  • Threshold: A >2-fold increase in mean fluorescence intensity (MFI) compared to vehicle control indicates significant oxidative stress liability.

Transporter Interactions (DILI Prediction)

Drug-Induced Liver Injury (DILI) in TZDs is often linked to the inhibition of the Bile Salt Export Pump (BSEP).

Protocol: Vesicular Transport Assay

  • System: Inverted membrane vesicles overexpressing human BSEP (ABCB11).

  • Substrate:

    
    H-Taurocholic acid (TCA).
    
  • Method:

    • Incubate vesicles with

      
      H-TCA and this compound (0.1 – 100 
      
      
      
      M).
    • Include ATP (active transport) and AMP (passive diffusion control).

    • Filter vesicles, wash, and count radioactivity.

  • Calculation:

    
    
    
  • Risk Flag:

    
    M suggests potential for cholestatic injury.
    

Integrated Assessment Workflow

The following diagram illustrates the decision tree for determining the safety of this compound based on the data generated above.

SafetyWorkflow Start Isolate/Synthesize 5-OH Rosiglitazone Step1 In Vitro Potency (PPARg Binding) Start->Step1 Decision1 Is it Active? Step1->Decision1 ToxScreen Mitochondrial Tox Screen (Seahorse XF + ROS) Decision1->ToxScreen Yes or No (Must screen tox regardless) Transporter BSEP Inhibition (Liver Safety) ToxScreen->Transporter MIST MIST Assessment (Compare Human vs. Animal AUC) Transporter->MIST OutcomeA Low Risk (Inactive + No Mito Tox) OutcomeB High Risk (Active OR Mito Tox) MIST->OutcomeA Coverage Adequate MIST->OutcomeB Disproportionate Metabolite

Figure 2: Integrated decision tree for the safety characterization of this compound.

Conclusion

The toxicological assessment of this compound is not merely a box-checking exercise but a mechanistic investigation into whether the metabolite amplifies the known risks of the parent drug.

Key Takeaways:

  • Causality: If the metabolite retains high PPAR

    
     affinity, it contributes to fluid retention risks.
    
  • Mitochondria: If the metabolite uncouples respiration or inhibits Complex I (independent of PPAR

    
    ), it represents a distinct cardiotoxic hazard.
    
  • Regulatory: Data from these assays must be contextualized within the MIST framework. If the metabolite causes mitochondrial dysfunction at clinically relevant concentrations and is disproportionate in humans, clinical monitoring for cardiac safety must be intensified.

References

  • Baldwin, S. J., et al. (1999). The characterization of the cytochrome P450 enzymes involved in the in vitro metabolism of rosiglitazone. British Journal of Clinical Pharmacology. Link

  • Food and Drug Administration (FDA).[3] (2020). Safety Testing of Drug Metabolites: Guidance for Industry.[4]Link

  • Nadanaciva, S., et al. (2007). Rosiglitazone-induced mitochondrial dysfunction in human hepatocytes. Toxicology and Applied Pharmacology. Link

  • Morgan, R. E., et al. (2010). Interference with Bile Salt Export Pump Function is a Susceptibility Factor for Human Liver Injury in Drug Development. Toxicological Sciences. Link

  • Scatena, R. (2008). Mitochondrial toxicity of drugs of abuse and pharmaceutical drugs. Mitochondrion.[5][6] Link

Sources

Technical Guide: Role of CYP2C8 and CYP2C9 in 5-Hydroxy Rosiglitazone Formation

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide delineates the enzymatic mechanisms governing the formation of 5-hydroxy rosiglitazone, a primary oxidative metabolite of the thiazolidinedione antidiabetic agent, rosiglitazone. While both CYP2C8 and CYP2C9 are implicated in the clearance of rosiglitazone, this guide presents the evidence confirming CYP2C8 as the dominant high-affinity catalyst for the 5-hydroxylation pathway, with CYP2C9 playing a subordinate, low-affinity role.[1]

Understanding this distinction is critical for drug development professionals to predict drug-drug interactions (DDIs)—specifically with gemfibrozil (CYP2C8 inhibitor) and trimethoprim—and to interpret pharmacogenetic variability (CYP2C8*3) in clinical phases.

Part 1: Mechanistic Enzymology

The Metabolic Pathway

Rosiglitazone metabolism is primarily hepatic, proceeding via two major Phase I oxidative pathways:

  • N-demethylation to form N-desmethyl rosiglitazone.

  • Hydroxylation to form this compound (often referred to as para-hydroxy rosiglitazone in early literature).

Both pathways are NADPH-dependent.[2] While N-demethylation is the most abundant circulating metabolite, the formation of this compound represents a critical clearance shunt that is highly sensitive to CYP2C8 inhibition.

Enzyme Specificity & Binding

The active sites of CYP2C8 and CYP2C9 share high sequence homology (~77%), yet they exhibit distinct substrate specificities regarding rosiglitazone.

  • CYP2C8 (The Primary Driver): The CYP2C8 active site is large and flexible, accommodating the "U-shaped" conformation of rosiglitazone. It facilitates the orientation of the pyridine ring for 5-hydroxylation with high efficiency.

  • CYP2C9 (The Minor Contributor): CYP2C9 binds rosiglitazone with significantly lower affinity. Its contribution becomes relevant only when CYP2C8 is saturated or inhibited, or in individuals with null CYP2C8 activity.

Pathway Visualization

The following diagram illustrates the competitive formation of metabolites and the enzyme weighting.

RosiglitazoneMetabolism Rosi Rosiglitazone (Substrate) CYP2C8 CYP2C8 (High Affinity) Rosi->CYP2C8 CYP2C9 CYP2C9 (Low Affinity) Rosi->CYP2C9 FiveOH This compound (Target Metabolite) NDes N-Desmethyl Rosiglitazone (Major Metabolite) CYP2C8->FiveOH Major Pathway (Hydroxylation) CYP2C8->NDes Major Pathway (Demethylation) CYP2C9->FiveOH Minor Pathway (<20% Contribution) CYP2C9->NDes Minor Pathway

Figure 1: Metabolic bifurcation of rosiglitazone. CYP2C8 (blue) dominates both pathways. CYP2C9 (gray) acts as a low-affinity backup system.

Part 2: Kinetic Profiling

To quantify the dominance of CYP2C8, we analyze the Michaelis-Menten kinetics.[2] The data below synthesizes findings from recombinant enzyme (rCYP) incubations and human liver microsomes (HLM) using selective inhibitors.

Comparative Kinetic Parameters

The intrinsic clearance (


) of rosiglitazone via CYP2C8 is approximately 4-fold higher than that of CYP2C9.
ParameterCYP2C8 (Primary)CYP2C9 (Secondary)Clinical Significance

(Affinity)
4 – 10 µM > 25 µM CYP2C8 binds rosiglitazone with much higher affinity.

(Capacity)
HighLowCYP2C8 drives the bulk reaction velocity.
Fraction Metabolized (

)
~70 - 80% ~15 - 20% Blockade of CYP2C8 causes significant exposure increase (AUC).
Inhibitor Sensitivity High (Montelukast)Low (Sulfaphenazole)Diagnostic for reaction phenotyping.

Data synthesized from Baldwin et al. (1999) and subsequent validation studies.

The "Gemfibrozil Effect"

The dominance of CYP2C8 is best illustrated by the interaction with Gemfibrozil.[1] Gemfibrozil and its glucuronide are potent, mechanism-based inhibitors of CYP2C8.

  • Impact: Co-administration increases Rosiglitazone AUC by ~2.3-fold.[3]

  • Mechanism: Inhibition of 5-hydroxy formation forces the drug into slower clearance pathways, extending half-life (

    
    ).
    

Part 3: Experimental Protocols (Reaction Phenotyping)

This section details a self-validating protocol to distinguish CYP2C8 vs. CYP2C9 activity in Human Liver Microsomes (HLM).

Materials Required[4][5]
  • System: Pooled Human Liver Microsomes (HLM) (20 mg/mL protein).

  • Substrate: Rosiglitazone (Stock 10 mM in DMSO).

  • Cofactor: NADPH regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase, 3.3 mM MgCl2).

  • Selective Inhibitors:

    • Montelukast: Selective CYP2C8 inhibitor (

      
      ).[4][5]
      
    • Sulfaphenazole: Selective CYP2C9 inhibitor (

      
      ).
      
Incubation Workflow
  • Preparation: Dilute HLM to 0.5 mg/mL in 0.1 M Phosphate Buffer (pH 7.4).

  • Inhibitor Pre-incubation:

    • Arm A (Control): Vehicle only.

    • Arm B (CYP2C8 Block): Add Montelukast (Final conc: 0.5 µM).

    • Arm C (CYP2C9 Block): Add Sulfaphenazole (Final conc: 5.0 µM).

    • Note: Pre-incubate for 15 minutes at 37°C to allow inhibitor binding.

  • Reaction Initiation: Add Rosiglitazone (Final conc: 10 µM, approximating

    
    ) and NADPH system.
    
  • Sampling: Aliquot at 0, 10, 20, and 30 minutes.

  • Termination: Quench with ice-cold Acetonitrile containing internal standard (e.g., deuterated rosiglitazone).

  • Analysis: LC-MS/MS monitoring transitions for this compound (m/z 374 → product ions).

Data Interpretation Logic

Use the following decision tree to interpret the % Inhibition relative to control.

PhenotypingTree Start Measure 5-OH Formation Rate (Compare to Control) Montelukast Montelukast Arm (>50% Inhibition?) Start->Montelukast Sulfa Sulfaphenazole Arm (>50% Inhibition?) Start->Sulfa Result2C8 Conclusion: CYP2C8 is Dominant Montelukast->Result2C8 Yes ResultMixed Conclusion: Mixed Contribution Montelukast->ResultMixed No Sulfa->ResultMixed Yes Result2C9 Conclusion: CYP2C9 is Dominant (Rare/Unlikely) Sulfa->Result2C9 Yes (and Montelukast No)

Figure 2: Logical framework for interpreting inhibition data. For Rosiglitazone, "Result2C8" is the expected outcome.

Part 4: Clinical & Pharmacogenetic Implications[7]

The CYP2C8*3 Polymorphism Paradox

The CYP2C8*3 allele (Arg139Lys, Lys399Arg) is a common variant.

  • Standard Expectation: For many substrates (e.g., paclitaxel), *3 carriers show decreased metabolic capacity.[4][6]

  • Rosiglitazone Specificity: Surprisingly, clinical studies indicate that CYP2C83 carriers exhibit higher clearance (lower AUC) of rosiglitazone compared to wild-type (1/*1).

  • Mechanism: This "super-metabolizer" phenotype suggests that the structural change in the *3 variant may actually enhance the turnover rate or binding affinity specifically for the rosiglitazone scaffold, or is linked to higher protein expression levels in vivo.

Drug-Drug Interactions (DDI)

Because 5-hydroxylation is CYP2C8-dependent:

  • Strong Inhibitors (Gemfibrozil, Clopidogrel): Must be avoided or dose-adjusted.

  • Inducers (Rifampin): Will significantly decrease rosiglitazone efficacy by accelerating 5-hydroxy formation.

References

  • Baldwin, S. J., et al. (1999). Characterization of the cytochrome P450 enzymes involved in the in vitro metabolism of rosiglitazone. British Journal of Clinical Pharmacology.

  • Niemimes, P., et al. (2004). The effects of human CYP2C8 genotype and fluvoxamine on the pharmacokinetics of rosiglitazone in healthy subjects. British Journal of Clinical Pharmacology.

  • FDA Drug Label. Avandia (rosiglitazone maleate) Tablets - Clinical Pharmacology.

  • Kirchheiner, J., et al. (2006). Pharmacokinetics and pharmacodynamics of rosiglitazone in relation to CYP2C8 genotype. Clinical Pharmacology & Therapeutics.

  • Hruska, M. W., et al. (2005). Effect of trimethoprim on CYP2C8 mediated rosiglitazone metabolism in human liver microsomes and healthy subjects. British Journal of Clinical Pharmacology.

Sources

Preliminary Investigation of 5-Hydroxy Rosiglitazone Effects

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a rigorous preliminary investigation into 5-Hydroxy Rosiglitazone (often designated as Metabolite M-III or para-hydroxy rosiglitazone), the primary Phase I metabolite of the thiazolidinedione (TZD) antidiabetic agent, Rosiglitazone.[1][2][3][4]

While the parent compound (Rosiglitazone) is a high-affinity PPARngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">


 agonist (

nM), clinical data indicates that its metabolic products do not significantly contribute to its insulin-sensitizing efficacy.[1][2][4] However, the safety profile of this compound is critical due to the parent drug's history of cardiovascular restrictions (now lifted but monitored).[1] This guide focuses on the metabolite's formation kinetics, reduced pharmacological potency, and emerging data regarding its off-target activity—specifically OAT3 transporter inhibition —which may have implications for drug-drug interactions (DDIs).[1][2][3][4]

Chemical Identity & Metabolic Profiling[2][3][4]

Structural Characterization

This compound is formed via the hydroxylation of the pyridine ring at the 5-position (relative to the nitrogen, para to the ethoxy linker).[1] This biotransformation renders the molecule more polar, facilitating subsequent Phase II conjugation (sulfation/glucuronidation).[1]

  • IUPAC Name: 5-[[4-[2-[(5-hydroxy-2-pyridinyl)methylamino]ethoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione[1][2][3][4]

  • CAS Number: 257883-22-0[1][2][3][4][5]

  • Molecular Formula: ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
    [1][2][6]
    
  • Molecular Weight: 373.43 g/mol [2][3][4]

Metabolic Pathway (CYP2C8)

The primary enzyme responsible for this conversion is CYP2C8 , with minor contributions from CYP2C9.[1] The hydroxylation at the pyridine ring is the rate-limiting step for clearance before Phase II conjugation.[1][3][4]

Metabolism Rosi Rosiglitazone (Parent) CYP2C8 CYP2C8 (Major) Rosi->CYP2C8 CYP2C9 CYP2C9 (Minor) Rosi->CYP2C9 FiveOH This compound (Pyridine-OH) CYP2C8->FiveOH Hydroxylation NDm N-Desmethyl Rosiglitazone CYP2C8->NDm N-Demethylation Sulfate Rosiglitazone-5-O-Sulfate (Major Excreted Form) FiveOH->Sulfate SULTs (Phase II) Gluc Rosiglitazone-5-O-Glucuronide FiveOH->Gluc UGTs (Phase II)

Figure 1: Metabolic pathway of Rosiglitazone highlighting the CYP2C8-mediated formation of the 5-Hydroxy metabolite and subsequent Phase II conjugation.[1][2][3][4]

Pharmacodynamics & Safety Profile

PPAR Binding Affinity

Unlike the active metabolites of other TZDs (e.g., Pioglitazone M-IV), this compound exhibits significantly reduced affinity for the PPAR


 receptor.[1][2] Structural modeling suggests that the introduction of the polar hydroxyl group on the pyridine tail disrupts hydrophobic interactions within the PPAR

ligand-binding domain (LBD), specifically near the entrance pocket lined by residues Ile281 and Met364.[1]
Transporter Inhibition (OAT3)

Recent toxicological screenings have identified this compound (and its sulfate conjugate) as inhibitors of the Organic Anion Transporter 3 (OAT3).[1][2][3] This is a critical safety parameter, as OAT3 inhibition can alter the renal clearance of co-administered drugs.[1]

Table 1: Comparative Pharmacological Profile

ParameterRosiglitazone (Parent)This compoundImplication
PPARngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

Affinity (

)
~40 nM> 1,000 nM (Est.)[1][2][4]Metabolite contributes negligible therapeutic effect.[3][4]
Primary Target PPARngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

Agonist
Inactive / Weak AgonistLoss of insulin-sensitizing potency.[1][2][4]
OAT3 Inhibition (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

)
Weak / None< 2

M
(Sulfate conjugate)
High Risk: Potential for renal drug-drug interactions.[1][2][4]
Mitochondrial Toxicity Moderate (Supra-therapeutic)Under InvestigationPotential contribution to oxidative stress independent of PPAR

.

Synthesis Protocol: this compound

To conduct definitive binding and toxicity assays, high-purity standards of the metabolite are required.[1] The following protocol outlines a convergent synthesis strategy.

Retrosynthetic Strategy

The synthesis relies on coupling a protected hydroxypyridine fragment with the TZD pharmacophore.[1][3]

Synthesis Start1 5-Benzyloxy-2-chloropyridine Step1 Step 1: Nucleophilic Substitution (Formation of Pyridine-Ethanol Linker) Start1->Step1 Start2 2-(N-methylamino)ethanol Start2->Step1 Inter1 Intermediate A: 2-[N-methyl-N-(5-benzyloxy-2-pyridyl)amino]ethanol Step1->Inter1 Step2 Step 2: Ether Coupling (NaH, DMF) Inter1->Step2 Start3 4-Fluorobenzaldehyde Start3->Step2 Inter2 Intermediate B: Benzaldehyde Derivative Step2->Inter2 Step3 Step 3: Knoevenagel Condensation (2,4-TZD, Piperidine) Inter2->Step3 Step4 Step 4: Reduction & Deprotection (H2, Pd/C) Step3->Step4 Final This compound Step4->Final

Figure 2: Convergent synthesis pathway for this compound starting from 5-benzyloxy-2-chloropyridine.

Step-by-Step Methodology

Phase 1: Linker Synthesis

  • Reagents: 5-(benzyloxy)-2-chloropyridine (1.0 eq), 2-(N-methylamino)ethanol (1.5 eq).

  • Condition: Heat neat or in DMSO at 100°C for 12 hours.

  • Workup: Dilute with water, extract with Ethyl Acetate (EtOAc).[2][3][4] The benzyloxy group protects the 5-hydroxyl position during the basic coupling steps.[1][3][4]

Phase 2: Coupling to Benzaldehyde

  • Reagents: Intermediate A (1.0 eq), 4-fluorobenzaldehyde (1.1 eq), Sodium Hydride (NaH, 1.2 eq).

  • Solvent: Anhydrous DMF.

  • Protocol: Add NaH to Intermediate A in DMF at 0°C. Stir 30 min. Add 4-fluorobenzaldehyde.[1][2][3][4][7] Warm to RT and stir 4 hours.

  • Validation: Monitor TLC for disappearance of aldehyde.

Phase 3: TZD Ring Formation & Deprotection

  • Condensation: React the benzaldehyde intermediate with 2,4-thiazolidinedione using piperidine/acetic acid (cat.) in refluxing toluene (Dean-Stark trap).

  • Reduction/Deprotection: Dissolve the unsaturated intermediate in Methanol/THF. Add 10% Pd/C catalyst.[2][3][4] Hydrogenate at 40 psi for 24 hours. This step simultaneously reduces the benzylic double bond and cleaves the benzyl ether protecting group to liberate the 5-hydroxy moiety.[1][3][4]

  • Purification: Recrystallize from Ethanol/Water.

Experimental Protocols for Investigation

Microsomal Stability Assay (Metabolic Clearance)

Objective: Determine the intrinsic clearance (


) of Rosiglitazone into the 5-Hydroxy metabolite.
  • System: Pooled Human Liver Microsomes (HLM) (20 mg/mL protein).[2][3][4]

  • Buffer: 100 mM Potassium Phosphate (pH 7.4).

  • Substrate: Rosiglitazone (1

    
    M final).
    
  • Initiation: Add NADPH-generating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6PDH).

  • Sampling: Aliquot at 0, 5, 15, 30, 45, 60 min. Quench with ice-cold Acetonitrile containing Internal Standard (IS).

  • Analysis: LC-MS/MS monitoring transitions for Rosiglitazone (358

    
     135) and this compound (374 
    
    
    
    151).
  • Data Processing: Plot ln(% remaining) vs. time to calculate

    
    .
    
PPAR Competitive Binding Assay

Objective: Quantify the affinity shift of the 5-Hydroxy metabolite vs. parent.[1][3][4]

  • Reagents: Recombinant human PPAR

    
    -LBD, Fluorescent ligand (e.g., Fluormone™ Pan-PPAR Green), Test compounds.[1]
    
  • Plate Setup: 384-well black polystyrene plates.

  • Dosing: Serial dilution of Rosiglitazone (Start 10

    
    M) and this compound (Start 100 
    
    
    
    M).
  • Incubation: Mix protein, ligand, and test compound. Incubate 2 hours at RT in dark.

  • Readout: Fluorescence Polarization (mP).

  • Calculation: Fit data to a sigmoidal dose-response curve to determine ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
    . Convert to 
    
    
    
    using the Cheng-Prusoff equation.[1][2][4]

References

  • Nanjan, M. J., et al. "Synthesis and characterization of novel rosiglitazone analogues."[1][4] Bioorganic & Medicinal Chemistry Letters, 2003.[3][4]

  • Baldwin, S. J., et al. "Cytochrome P450 2C8 is the major enzyme responsible for the metabolism of rosiglitazone in human liver microsomes."[1] Drug Metabolism and Disposition, 1999.[1][4] [1][2]

  • Zou, L., et al. "The Role of Uptake and Efflux Transporters in the Disposition of Glucuronide and Sulfate Conjugates." Frontiers in Pharmacology, 2021.[1]

  • Liberato, M. V., et al. "Structural insights into the PPARgamma/Rosiglitazone complex."[1] RCSB Protein Data Bank, 2012.[3][4]

  • Santa Cruz Biotechnology. "this compound Product Structure and CAS Data." SCBT Product Guide, 2024.[3][4] [1][2][5]

Sources

5-Hydroxy Rosiglitazone solubility and stability characteristics

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: 5-Hydroxy Rosiglitazone Solubility & Stability Characteristics

Executive Summary

This compound (CAS: 257883-22-0), often designated as metabolite M-III, represents a critical Phase I oxidative metabolite of the thiazolidinedione antidiabetic agent Rosiglitazone. Formed primarily via hepatic CYP2C8-mediated hydroxylation on the pyridine ring, this compound serves as a vital reference standard in bioanalytical method validation, pharmacokinetic (PK) profiling, and drug-drug interaction (DDI) studies.

This technical guide synthesizes the physicochemical properties, solubility limits, and stability profiles of this compound. It provides researchers with field-validated protocols for handling this light-sensitive metabolite to ensure data integrity in quantitative LC-MS/MS workflows.

Physicochemical Profile

Unlike the parent compound Rosiglitazone, which exhibits high lipophilicity, the introduction of the hydroxyl group at the 5-position of the pyridine ring alters the polarity and solubility landscape of the metabolite.

Table 1: Core Physicochemical Properties

PropertySpecification
Chemical Name 5-[4-[2-[N-methyl-N-(5-hydroxy-2-pyridyl)amino]ethoxy]benzyl]thiazolidine-2,4-dione
CAS Number 257883-22-0
Molecular Formula C₁₈H₁₉N₃O₄S
Molecular Weight 373.43 g/mol
Appearance Pale Yellow to Light Yellow Solid
pKa (Calculated) ~6.1 (Pyridine nitrogen), ~9.5 (Phenolic -OH)
LogP ~1.8 - 2.1 (Predicted; less lipophilic than parent)
Solubility Characteristics

This compound exhibits limited aqueous solubility and requires organic co-solvents for stock solution preparation.

  • Primary Solvents: Soluble in DMSO (Dimethyl sulfoxide) and Methanol .

  • Aqueous Buffers: Sparingly soluble.[1] Precipitation may occur upon rapid dilution into aqueous media (pH < 6) without intermediate co-solvents.

  • Protocol Note: For cellular assays, prepare a 10-100 mM stock in 100% DMSO. Dilute into culture media immediately prior to use, ensuring the final DMSO concentration remains <0.1% to avoid solvent toxicity.[1]

Stability & Storage Characteristics

The stability of this compound is contingent upon protection from oxidative stress and photolytic degradation.

Table 2: Stability Profile in Various Matrices

MatrixConditionStability DurationRecovery/Integrity
Solid State -20°C (Desiccated, Dark)> 2 Years> 98%
Stock Solution (MeOH)Ambient (20-25°C)48 Hours> 92%
Stock Solution (MeOH)-80°C> 2 Weeks> 98%
Human Plasma -80°C> 4 Weeks> 93%
Freeze-Thaw Plasma (-80°C to 25°C)3 Cycles> 92%

Critical Handling Rule: This compound is sensitive to light.[1] All stock solutions must be stored in amber glass vials. Manipulations should be performed under yellow light or low-light conditions where possible.

Metabolic Context & Pathway Visualization

This compound is the product of a specific regioselective oxidation. Understanding this pathway is essential for interpreting DDI studies, particularly those involving CYP2C8 inhibitors (e.g., gemfibrozil) or inducers (e.g., rifampin).[1]

Figure 1: Rosiglitazone Metabolic Pathway This diagram illustrates the CYP-mediated biotransformation, highlighting the specific role of CYP2C8 in generating the 5-hydroxy metabolite.

G cluster_0 Hepatic Microsomes Rosi Rosiglitazone (Parent Drug) CYP2C8 CYP2C8 (Major) Rosi->CYP2C8 CYP2C9 CYP2C9 (Minor) Rosi->CYP2C9 M3 This compound (Pyridine Hydroxylation) CYP2C8->M3 Hydroxylation NDM N-Desmethyl Rosiglitazone CYP2C8->NDM N-Demethylation CYP2C9->M3 Minor path

Caption: CYP2C8 is the primary catalyst for the formation of this compound, making this metabolite a specific marker for CYP2C8 activity.

Experimental Protocols

Protocol A: Preparation of Analytical Stock Solutions

Objective: To create a stable, precipitate-free stock for LC-MS/MS calibration.

  • Weighing: Accurately weigh 1.0 mg of this compound reference standard into an amber glass vial.

  • Dissolution: Add 1.0 mL of HPLC-grade Methanol (or DMSO).

  • Sonication: Sonicate for 30–60 seconds at room temperature. Visual inspection must confirm a clear, particulate-free yellow solution.

  • Aliquot & Storage: Divide into 100 µL aliquots in amber microcentrifuge tubes. Store at -80°C.

    • Self-Validation: Analyze one aliquot immediately via UV-Vis (approx. 245 nm) or HPLC to establish the T=0 baseline area count.

Protocol B: Stability Stress Testing Workflow

Objective: To validate sample integrity during bioanalysis.

Figure 2: Stability Testing Logic Flow A decision tree for validating metabolite stability in biological matrices.

Stability Start Start Stability Validation Spike Spike Matrix (Plasma) Low/High QC Conc. Start->Spike Split Split Samples Spike->Split Branch1 Benchtop Stress (4h, 24h @ RT) Split->Branch1 Branch2 Freeze-Thaw (3 Cycles: -80°C to RT) Split->Branch2 Branch3 Long-Term (1-4 Weeks @ -80°C) Split->Branch3 Extract Protein Precipitation (Acetonitrile + IS) Branch1->Extract Branch2->Extract Branch3->Extract Analyze LC-MS/MS Analysis (MRM Mode) Extract->Analyze Calc Calculate % Deviation vs Fresh Standard Analyze->Calc Pass Pass: Deviation < 15% Calc->Pass Yes Fail Fail: Investigate pH/Light/Enzymes Calc->Fail No

Caption: Standardized workflow for validating this compound stability in biological matrices (e.g., plasma) prior to clinical sample analysis.

Step-by-Step Methodology:

  • Spiking: Prepare Low QC (3 x LLOQ) and High QC (80% ULOQ) samples in human plasma.

  • Stress Application:

    • Benchtop: Leave on bench for 4 and 24 hours protected from light.

    • Freeze-Thaw: Freeze at -80°C for >12h, thaw unassisted at room temperature, vortex, and refreeze. Repeat 3 times.

  • Extraction: Add 3 volumes of ice-cold Acetonitrile (containing Internal Standard, e.g., Rosiglitazone-d3). Vortex for 1 min. Centrifuge at 12,000 x g for 10 min.

  • Analysis: Inject supernatant onto a C18 column. Monitor MRM transition (typically m/z 374.1 → 151.1 for the metabolite).

  • Criteria: The mean concentration must be within ±15% of the nominal value.

References

  • Baldwin, S. J., et al. (1999).[1] Cytochrome P450 2C8 is the Major Enzyme Responsible for the Metabolism of Rosiglitazone in Human Liver Microsomes.[2][3] Journal of Pharmacology and Experimental Therapeutics. Retrieved from [Link]

  • Hruska, M. W., et al. (2005).[1] Simultaneous quantification of rosiglitazone and its two major metabolites in human plasma by LC-MS/MS. Journal of Chromatography B. Retrieved from [Link]

Sources

Technical Guide: Spectroscopic Characterization of 5-Hydroxy Rosiglitazone

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the spectroscopic identification and characterization of 5-Hydroxy Rosiglitazone , a primary Phase I metabolite of the antidiabetic drug Rosiglitazone (Avandia). This metabolite is formed primarily via hepatic oxidation mediated by CYP2C8 , making it a critical biomarker for assessing CYP2C8 activity and drug-drug interactions (DDIs).

The following data integrates Mass Spectrometry (LC-MS/MS) and Nuclear Magnetic Resonance (NMR) profiles to provide a definitive reference for analytical validation.

Chemical Identity & Structural Properties[1][2][3][4]

This compound is characterized by the addition of a hydroxyl group to the pyridine ring of the parent molecule. This structural modification significantly alters the polarity and fragmentation pattern compared to Rosiglitazone.

ParameterData
Common Name This compound (Metabolite M-III)
IUPAC Name 5-[[4-[2-[(5-hydroxy-2-pyridinyl)methylamino]ethoxy]phenyl]methyl]-2,4-thiazolidinedione
CAS Number 257883-22-0
Molecular Formula C₁₈H₁₉N₃O₄S
Molecular Weight 373.43 g/mol
Parent Compound Rosiglitazone (MW 357.43)
Metabolic Enzyme CYP2C8 (Major), CYP2C9 (Minor)

Mass Spectrometry (LC-MS/MS) Profiling[5]

Mass spectrometry is the primary method for quantifying this compound in biological matrices (plasma, urine). The ionization is typically performed in Positive Electrospray Ionization (ESI+) mode due to the basic nitrogen on the pyridine ring.

Fragmentation Mechanism

The fragmentation logic follows the cleavage of the ether linker and the amine bond.

  • Precursor Ion: The protonated molecular ion

    
     is observed at m/z 374.1 .
    
  • Diagnostic Product Ion: The most abundant and specific fragment appears at m/z 151.1 . This corresponds to the 5-hydroxy-N-methyl-2-pyridyl cation.

  • Comparison: In the parent Rosiglitazone, this fragment appears at m/z 135.[1]1. The shift of +16 Da (135 → 151) confirms the hydroxylation occurred on the pyridine ring, not the thiazolidinedione tail.

MRM Transitions Table

For quantitative bioanalysis (LC-MS/MS), the following Multiple Reaction Monitoring (MRM) transitions are standard:

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Structural Assignment
5-OH Rosiglitazone 374.1 151.1 ~25-30Pyridine Ring Fragment (Quantifier)
5-OH Rosiglitazone374.1133.1~40Loss of H₂O from Pyridine Fragment
Rosiglitazone (Parent)358.1135.1~25Unmodified Pyridine Ring
Fragmentation Pathway Diagram

The following diagram illustrates the cleavage points leading to the diagnostic ions.

MS_Fragmentation Parent 5-OH Rosiglitazone [M+H]+ m/z 374.1 Frag1 Diagnostic Ion (5-OH-Pyridyl-N-Me) m/z 151.1 Parent->Frag1 C-N Bond Cleavage (Collision Induced Dissociation) Frag2 Thiazolidinedione Tail (Neutral Loss) Parent->Frag2 Neutral Loss

Figure 1: MS/MS fragmentation pathway showing the generation of the diagnostic m/z 151.1 ion.

NMR Spectroscopy Data

Nuclear Magnetic Resonance (NMR) provides the structural proof of regio-selectivity. The hydroxylation at the C-5 position of the pyridine ring destroys the symmetry of the unsubstituted pyridine protons found in Rosiglitazone.

Diagnostic 1H NMR Signals

The key difference between Rosiglitazone and its 5-Hydroxy metabolite lies in the aromatic region (6.5 – 8.5 ppm).

  • Rosiglitazone (Parent): The pyridine ring protons (H3, H4, H5, H6) appear as a set of multiplets. H6 (adjacent to Nitrogen) is typically the most deshielded (~8.1 ppm).

  • This compound: The substitution pattern changes to a 2,5-disubstituted pyridine.

    • H-6 (Pyridine): Appears as a sharp singlet (s) or doublet with small coupling constant (J ~ 0.5-1 Hz) around 7.8 – 8.0 ppm . It is deshielded by the nitrogen but shielded slightly by the ortho-hydroxyl group compared to the parent.

    • H-3 & H-4 (Pyridine): These protons show an AB system or distinct doublets. H-3 (meta to OH) appears upfield (~6.6 ppm), while H-4 (ortho to OH) is around 7.2 ppm.

    • Thiazolidinedione (TZD) Ring: The methylene protons (CH2) at the C-5 position of the TZD ring remain largely unchanged, appearing as a doublet of doublets (dd) around 3.0 – 3.4 ppm and 4.3 – 4.5 ppm (CH).

Comparative Shift Table (1H NMR in DMSO-d6)
Proton AssignmentRosiglitazone (δ ppm)5-OH Rosiglitazone (δ ppm)Multiplicity
Pyridine H-6 ~8.107.92 s (or d, J<1Hz)
Pyridine H-4 ~7.507.15 d / dd
Pyridine H-3 ~6.606.55 d
Phenyl (Central) 7.15 (d), 6.85 (d)7.15 (d), 6.85 (d)Unchanged
N-Methyl 3.053.02s
TZD -CH- 4.854.85dd

Note: Chemical shifts are approximate and solvent-dependent (typically DMSO-d6 or CD3OD).

Metabolic Context & Biosynthesis

Understanding the formation of this compound is essential for interpreting pharmacokinetic data. It is formed via the oxidative attack of CYP2C8 on the electron-deficient pyridine ring.

Metabolic Pathway Diagram

Metabolism Rosi Rosiglitazone (Parent Drug) CYP2C8 CYP2C8 (Liver Microsomes) Rosi->CYP2C8 Metabolite This compound (Metabolite M-III) CYP2C8->Metabolite Hydroxylation (Pyridine Ring) NDes N-Desmethyl Rosiglitazone (Metabolite M-II) CYP2C8->NDes Demethylation

Figure 2: CYP2C8-mediated biotransformation of Rosiglitazone.

References

  • Simultaneous quantification of rosiglitazone and its two major metabolites, N-desmethyl and p-hydroxy rosiglitazone in human plasma by liquid chromatography/tandem mass spectrometry. Source: Journal of Chromatography B (2009) [1]

  • Rosiglitazone (Avandia) - PubChem Compound Summary. Source: National Center for Biotechnology Information (NCBI)

  • In vitro characterization of rosiglitazone metabolites and determination of the kinetic parameters employing rat liver microsomal fraction. Source: European Journal of Drug Metabolism and Pharmacokinetics (2011)

  • This compound Product Data & Structure. Source: Santa Cruz Biotechnology

Sources

Methodological & Application

Application Note: High-Sensitivity Quantitation of 5-Hydroxy Rosiglitazone in Human Plasma via LC-MS/MS

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

Rosiglitazone is a thiazolidinedione class anti-diabetic drug that acts as a peroxisome proliferator-activated receptor-gamma (PPARngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">


) agonist. Its metabolism is primarily mediated by CYP2C8 , yielding two major metabolites: N-desmethyl rosiglitazone and 5-hydroxy rosiglitazone  (often referred to as p-hydroxy rosiglitazone in early literature).

Quantifying this compound is critical for:

  • Phenotyping CYP2C8 activity: As the primary oxidative metabolite, its ratio to the parent drug serves as an in vivo probe for CYP2C8 phenotype.

  • Drug-Drug Interaction (DDI) Studies: Assessing the impact of CYP2C8 inhibitors (e.g., gemfibrozil) or inducers (e.g., rifampin).

This application note details a robust, high-throughput LC-MS/MS protocol designed for the simultaneous quantification of Rosiglitazone and this compound in human plasma. The method prioritizes throughput (via protein precipitation) without sacrificing selectivity (via optimized MRM transitions).

Method Design & Rationale (The "Why")

Chromatographic Separation Strategy

While isocratic methods exist, a gradient elution on a Reverse Phase C18 column is selected here.

  • Reasoning: this compound is more polar than the parent drug. A gradient allows for the elution of the polar metabolite early while focusing the peak shape of the later-eluting parent, and crucially, washing out late-eluting phospholipids that often cause matrix suppression in plasma analysis.

Ionization & Detection
  • Source: Electrospray Ionization (ESI) in Positive Mode.[1][2]

  • Mechanism: Both analytes possess basic nitrogen atoms (pyridine moiety), making them readily protonated

    
    .
    
  • Internal Standard (IS): Rosiglitazone-d3 is used.[1][2] A deuterated analog is non-negotiable for regulated bioanalysis to compensate for matrix effects and ionization variability.

Sample Preparation: Protein Precipitation (PPT)
  • Choice: Acetonitrile-based precipitation.[3]

  • Justification: While Solid Phase Extraction (SPE) offers cleaner extracts, modern triple quadrupoles have sufficient sensitivity to handle PPT extracts. PPT is faster, cheaper, and minimizes analyte loss associated with SPE cartridge breakthrough.

Experimental Protocol

Chemicals and Reagents
  • Reference Standards: Rosiglitazone Maleate, this compound, Rosiglitazone-d3 (IS).

  • Solvents: LC-MS Grade Acetonitrile (ACN), Methanol (MeOH), Formic Acid (FA), Ammonium Acetate.

  • Matrix: K2EDTA Human Plasma (drug-free).

Stock Solution Preparation
  • Master Stocks: Dissolve 1 mg of each analyte in MeOH to yield 1.0 mg/mL.

  • Working Standards: Serially dilute in 50:50 ACN:Water to create a calibration curve range of 1.0 – 1000 ng/mL .

  • IS Working Solution: Dilute Rosiglitazone-d3 to 50 ng/mL in ACN.

Sample Preparation Workflow

The following protocol uses a 1:3 plasma-to-precipitant ratio to ensure complete protein removal.

  • Aliquot: Transfer 50 µL of plasma sample into a 1.5 mL centrifuge tube or 96-well plate.

  • IS Addition: Add 150 µL of IS Working Solution (Rosiglitazone-d3 in ACN).

    • Note: The ACN serves as the precipitating agent.[3]

  • Vortex: Mix vigorously for 30 seconds.

  • Centrifugation: Spin at 13,000 x g for 10 minutes at 4°C.

  • Transfer: Transfer 100 µL of the clear supernatant to a clean vial/plate.

  • Dilution: Add 100 µL of 0.1% Formic Acid in Water.

    • Critical Step: Diluting the organic supernatant with water improves peak shape by matching the solvent strength to the initial mobile phase conditions.

LC-MS/MS Conditions

Liquid Chromatography (LC)

  • System: UHPLC System (e.g., Agilent 1290 / Waters Acquity).

  • Column: Phenomenex Kinetex C18 (50 x 2.1 mm, 1.7 µm) or equivalent.

  • Column Temp: 40°C.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

Mobile Phases:

  • A: 2 mM Ammonium Acetate + 0.1% Formic Acid in Water.

  • B: Acetonitrile + 0.1% Formic Acid.[1][3]

Gradient Table:

Time (min) % Mobile Phase B Event
0.00 10 Initial Hold
0.50 10 Load
2.50 90 Elution Gradient
3.00 90 Wash
3.10 10 Re-equilibration

| 4.00 | 10 | End of Run |

Mass Spectrometry (MS)

  • System: Triple Quadrupole (e.g., Sciex 6500+ / Thermo Altis).

  • Ionization: ESI Positive (+).[1][2]

  • Source Temp: 500°C.

  • Capillary Voltage: 3500 V.

MRM Transitions:

Analyte Precursor (m/z) Product (m/z) Dwell (ms) Collision Energy (V) Role
Rosiglitazone 358.1 135.1 50 28 Quantifier
358.1 106.1 50 45 Qualifier
5-OH Rosiglitazone 374.1 151.1 50 30 Quantifier
374.1 135.1 50 32 Qualifier

| Rosiglitazone-d3 | 361.1 | 138.1 | 50 | 28 | IS Quantifier |

Note on Specificity: The 374 -> 151 transition is specific to the hydroxylated tail, whereas 374 -> 135 represents the pyridine core common to both. Using 151 improves selectivity against potential interferences.

Workflow Visualization

The following diagram illustrates the logical flow from sample intake to data generation, emphasizing the critical dilution step often missed in standard PPT protocols.

G Plasma Plasma Sample (50 µL) Precipitation Protein Precipitation (Vortex 30s) Plasma->Precipitation IS Internal Standard (Rosiglitazone-d3 in ACN) IS->Precipitation Centrifuge Centrifugation (13,000g, 10 min, 4°C) Precipitation->Centrifuge Supernatant Supernatant Transfer (100 µL) Centrifuge->Supernatant Dilution Aqueous Dilution (+100 µL 0.1% FA) *Matches Initial Gradient* Supernatant->Dilution LC UHPLC Separation (C18 Column, Gradient) Dilution->LC MS MS/MS Detection (ESI+, MRM Mode) LC->MS Data Quantification (Ratio Analyte/IS) MS->Data

Figure 1: End-to-end bioanalytical workflow for Rosiglitazone quantification. The dilution step (yellow) is critical for maintaining peak symmetry.

Validation Strategy (Self-Validating System)

To ensure Scientific Integrity , the method must be validated according to FDA/ICH M10 guidelines.

Linearity & Sensitivity
  • Requirement: Calibration curve (

    
     ng/mL) must have 
    
    
    
    .
  • LLOQ (Lower Limit of Quantification): 1.0 ng/mL.[1][2][4] Signal-to-Noise (S/N) must be

    
    .
    
  • Weighting:

    
     linear regression is recommended to prioritize accuracy at the lower end of the curve.
    
Accuracy & Precision
  • QC Levels: Low (3 ng/mL), Mid (400 ng/mL), High (800 ng/mL).

  • Acceptance Criteria: The mean concentration must be within

    
     of nominal (
    
    
    
    for LLOQ). Coefficient of Variation (CV) must be
    
    
    .[1]
Matrix Effect & Recovery
  • Matrix Factor (MF): Calculate by comparing peak area in post-extraction spiked plasma vs. neat solution.

  • IS Normalization: The IS-normalized MF should be close to 1.0. If the IS (Rosiglitazone-d3) behaves identically to the analyte, it will compensate for suppression.

  • Self-Check: If the IS response varies by

    
     between samples, it indicates a failed extraction or severe phospholipid buildup on the column.
    

References

  • US Food and Drug Administration (FDA). (2018).[5][6][7] Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

  • Kim, K. B., et al. (2009).[2][8] "Simultaneous quantification of rosiglitazone and its two major metabolites, N-desmethyl and p-hydroxy rosiglitazone in human plasma by liquid chromatography/tandem mass spectrometry." Journal of Chromatography B, 877(20-21), 1951-1956.[2][8] Retrieved from [Link]

  • Baldwin, S. J., et al. (1999).[9] "Characterization of the cytochrome P450 enzymes involved in the in vitro metabolism of rosiglitazone." British Journal of Clinical Pharmacology, 48(3), 424–432.[9] Retrieved from [Link]

  • International Council for Harmonisation (ICH). (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. Retrieved from [Link]

Sources

Application Note: Functional Characterization of 5-Hydroxy Rosiglitazone (Metabolite IV)

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

Rosiglitazone (Avandia) is a potent thiazolidinedione (TZD) insulin sensitizer that acts as a high-affinity agonist for the Peroxisome Proliferator-Activated Receptor gamma (PPAR


).[1] While the parent compound drives the primary therapeutic effect, its metabolic profile is critical for understanding total pharmacodynamic output and safety.

5-Hydroxy Rosiglitazone (often designated Metabolite IV or M-IV ) is a major Phase I metabolite formed primarily by the cytochrome P450 isoenzyme CYP2C8 . Although this compound exhibits lower affinity for PPAR


 compared to the parent drug (approximately 20-40 fold lower potency), it circulates at significant concentrations in plasma. Evaluating its activity is essential for:
  • MIST Compliance: Meeting FDA/EMA "Metabolites in Safety Testing" guidelines.

  • Total Activity Modeling: Understanding the aggregate insulin-sensitizing effect in vivo.

  • Toxicity Profiling: Differentiating off-target effects of the metabolite versus the parent.

This guide details the two critical cell-based workflows required to characterize this metabolite: a Nuclear Receptor Transactivation Assay (for molecular potency) and a 3T3-L1 Adipogenesis Assay (for phenotypic functionality).

Mechanistic Background

The pharmacological journey of Rosiglitazone involves hepatic biotransformation followed by nuclear receptor activation.[1]

  • Metabolism: Rosiglitazone is hydroxylated at the pyridine ring by CYP2C8 (and to a lesser extent CYP2C9) to form this compound.

  • Activation: Both the parent and the metabolite enter target cells (adipocytes), bind to the ligand-binding domain (LBD) of PPAR

    
    , and induce heterodimerization with the Retinoid X Receptor (RXR).
    
  • Transcription: This complex binds to Peroxisome Proliferator Response Elements (PPRE) in DNA, recruiting co-activators (e.g., PGC-1

    
    ) to drive the expression of genes involved in lipid storage and glucose uptake (e.g., ADIPOQ, FABP4).
    
Visualization: Metabolic & Signaling Pathway[2]

G Rosi Rosiglitazone (Parent) CYP CYP2C8 (Liver Microsomes) Rosi->CYP Phase I Metab PPAR PPARγ LBD Rosi->PPAR High Affinity Binding FiveOH This compound (Metabolite IV) CYP->FiveOH Hydroxylation FiveOH->PPAR Moderate Affinity Binding Complex PPARγ-RXR Heterodimer PPAR->Complex + RXR RXR RXR RXR->Complex DNA PPRE (DNA) Complex->DNA Binding GeneExp Gene Expression (Adipogenesis/Glucose Uptake) DNA->GeneExp Transcription

Figure 1: The metabolic conversion of Rosiglitazone to this compound by CYP2C8 and subsequent activation of the PPAR


 transcriptional cascade.

Protocol A: PPAR Reporter Gene Assay (Luciferase)

This is the industry "Gold Standard" for quantifying the molecular potency (


) of the metabolite relative to the parent. We utilize a GAL4-PPAR

LBD chimeric system to eliminate cross-reactivity with endogenous receptors.
Experimental Design
  • Cell System: HEK293 or CHO-K1 cells (transiently or stably transfected).

  • Reporter: Firefly Luciferase driven by UAS (Upstream Activation Sequence) which binds GAL4.

  • Expression Vector: GAL4-DBD fused to Human PPAR

    
    -LBD.[2]
    
  • Control: Renilla Luciferase (constitutive) for normalization of transfection efficiency.

Step-by-Step Methodology
  • Cell Seeding (Day 0):

    • Harvest HEK293 cells and resuspend in phenol-red free DMEM + 10% Charcoal-Stripped FBS (CS-FBS).

    • Note: Stripped serum is critical to remove endogenous lipids/hormones that activate PPAR

      
      .
      
    • Seed at

      
       cells/well in white-walled 96-well plates. Incubate overnight at 37°C/5% CO
      
      
      
      .
  • Transfection (Day 1):

    • Prepare transfection complexes using a lipid-based reagent (e.g., Lipofectamine).

    • Ratio: 4:1 (Reporter Plasmid : Receptor Plasmid). Co-transfect Renilla plasmid at 1/50th concentration.

    • Add complexes to cells; incubate for 6–16 hours.

  • Compound Treatment (Day 2):

    • Prepare serial dilutions of Rosiglitazone (Standard) and This compound (Test) in 100% DMSO.

    • Dilute into culture medium (Final DMSO concentration < 0.1%).

    • Dose Range:

      • Rosiglitazone: 0.1 nM – 10

        
        M.
        
      • This compound: 1 nM – 100

        
        M (Expect right-shifted curve).
        
    • Apply to cells and incubate for 24 hours.

  • Detection (Day 3):

    • Lyse cells using passive lysis buffer.

    • Add Firefly Luciferase substrate and read luminescence (Signal).[3]

    • Add Stop & Glo® (or equivalent) to quench Firefly and activate Renilla (Normalization).

Data Analysis & Interpretation

Calculate the Relative Light Units (RLU) as


. Fit data to a 4-parameter logistic equation to derive 

.
CompoundExpected

(nM)
Max Efficacy (%)Interpretation
Rosiglitazone 30 – 60 nM100% (Ref)High potency full agonist.
5-Hydroxy Rosi 600 – 1500 nM80 – 100%Weak agonist; requires higher concentration for effect.
GW9662 N/A< 5%Antagonist (Negative Control).

Protocol B: 3T3-L1 Adipogenesis Assay

While the reporter assay measures binding/transcription, this assay measures the functional phenotype: the ability of the metabolite to drive fibroblast-to-adipocyte differentiation.

Experimental Design
  • Cell Line: 3T3-L1 Murine Preadipocytes (Low passage, <10).

  • Readout: Lipid droplet accumulation (Oil Red O staining) or biomarker expression (Western Blot for FABP4).

Workflow Diagram

Adipogenesis DayMinus2 Day -2: Seed Cells (Expand to Confluence) Day0 Day 0: Induction Cocktail (IBMX + Dex + Insulin) + TEST COMPOUND DayMinus2->Day0 Day2 Day 2: Maintenance Media (Insulin Only) + TEST COMPOUND Day0->Day2 Day4 Day 4-8: Maintenance Media (No Compound) Day2->Day4 Day8 Day 8: Fixation & Oil Red O Staining Day4->Day8

Figure 2: Timeline for 3T3-L1 differentiation. The test compound (this compound) replaces the standard Rosiglitazone in the induction cocktail.

Step-by-Step Methodology
  • Expansion (Day -2):

    • Seed 3T3-L1 cells in DMEM + 10% Calf Serum (Not FBS—Calf Serum prevents premature differentiation).

    • Allow cells to reach 100% confluence and arrest growth for 48 hours (Post-confluent contact inhibition is required for clonal expansion).

  • Differentiation Induction (Day 0):

    • Switch media to DMEM + 10% FBS containing the MDI Cocktail :

      • 0.5 mM IBMX (cAMP inducer)

      • 1.0

        
        M Dexamethasone (Glucocorticoid)
        
      • 1.0

        
        g/mL Insulin
        
    • Treatment: Add this compound (1

      
      M or 10 
      
      
      
      M) to test wells.
    • Control: Rosiglitazone (1

      
      M) as positive control; DMSO as vehicle control.
      
  • Maintenance Phase (Day 2):

    • Replace media with DMEM + 10% FBS + 1.0

      
      g/mL Insulin.
      
    • Re-add this compound to maintain PPAR

      
       pressure.
      
  • Maturation (Day 4 - Day 8):

    • Replace media every 2 days with DMEM + 10% FBS (no insulin, no compound).

    • Observe formation of intracellular lipid droplets.[4]

  • Quantification (Day 8):

    • Oil Red O Staining:

      • Wash cells with PBS; Fix in 4% Paraformaldehyde (15 min).

      • Stain with Oil Red O working solution (60% isopropanol) for 30 min.

      • Wash with water.[4]

      • Elution: Extract dye with 100% Isopropanol.

      • Read: Absorbance at 510 nm.

Expert Insights & Troubleshooting

Metabolic Stability & Interconversion
  • The CYP2C8 Variable: If using hepatocyte-derived cell lines (e.g., HepG2) instead of HEK293 for the reporter assay, be aware that endogenous CYP2C8 may metabolize your Rosiglitazone control into this compound during the assay, confounding potency comparisons. Always use non-metabolizing lines (HEK293, CHO) for potency determination.

  • Protein Binding: this compound has different plasma protein binding properties than the parent. In assays with high FBS (10%), the free fraction of the metabolite may differ from the parent. Consider running a serum-free or low-serum (1%) bridge study to validate intrinsic potency.

Safety Context (MIST)
  • Although this compound is less potent (higher

    
    ), it is not inactive. If the metabolite accumulates in patients with renal impairment or CYP2C8 polymorphism (e.g., CYP2C8*3), the total PPAR
    
    
    
    load may increase, potentially exacerbating fluid retention (a known TZD side effect).

References

  • Lehmann, J. M., et al. (1995). An antidiabetic thiazolidinedione is a high affinity ligand for peroxisome proliferator-activated receptor gamma (PPAR gamma).[1] Journal of Biological Chemistry, 270(22), 12953-12956.

  • Baldwin, S. J., et al. (1999). Characterization of the cytochrome P450 enzymes involved in the in vitro metabolism of rosiglitazone. British Journal of Clinical Pharmacology, 48(3), 424-432.

  • Cox, P. J., et al. (2000). Absorption, disposition, and metabolism of rosiglitazone, a potent thiazolidinedione insulin sensitizer, in humans.[5][6] Drug Metabolism and Disposition, 28(7), 772-780.

  • Zebisch, K., et al. (2012). Protocol for effective differentiation of 3T3-L1 cells to adipocytes. Analytical Biochemistry, 425(1), 88-90.

  • FDA Guidance for Industry. (2020). Safety Testing of Drug Metabolites (MIST).

Sources

Advanced Protocol: In Vitro Metabolism of Rosiglitazone to 5-Hydroxy Rosiglitazone

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Application Note & Standard Operating Procedure (SOP) Application: CYP2C8 Phenotyping & Drug-Drug Interaction (DDI) Studies

Abstract & Strategic Significance

This application note details the industry-standard protocol for evaluating the metabolism of Rosiglitazone to its primary metabolite, 5-Hydroxy Rosiglitazone (also referred to in literature as para-hydroxy rosiglitazone).

Rosiglitazone is a critical quality attribute (CQA) in drug development, designated by the FDA and EMA as a clinical index substrate for CYP2C8 . Accurate characterization of this metabolic pathway is essential for:

  • Reaction Phenotyping: Determining if a new chemical entity (NCE) inhibits CYP2C8.

  • Kinetic Profiling: Establishing

    
     and 
    
    
    
    to predict intrinsic clearance (
    
    
    ).
  • DDI Prediction: Assessing the risk of interactions with CYP2C8 inhibitors (e.g., montelukast, gemfibrozil).

Mechanistic Background

The Metabolic Pathway

The primary metabolic clearance of Rosiglitazone involves hydroxylation at the pyridine ring.[1][2] While N-demethylation also occurs, the formation of This compound is the specific marker activity for CYP2C8 (accounting for ~60–70% of metabolism), with minor contribution from CYP2C9.

Nomenclature Note: The hydroxylation occurs at the para position relative to the nitrogen on the pyridine ring. In IUPAC numbering, this is position 5 of the pyridine ring; hence, "5-Hydroxy" and "para-Hydroxy" refer to the same metabolite in this context.

Pathway Visualization

The following diagram illustrates the biotransformation and the specific enzymatic involvement.

Rosiglitazone_Metabolism Rosi Rosiglitazone (Parent Drug) [M+H]+: 358.1 CYP2C8 CYP2C8 (Major Pathway) Rosi->CYP2C8 CYP2C9 CYP2C9 (Minor Pathway) Rosi->CYP2C9 NDes N-Desmethyl Rosiglitazone (Secondary Metabolite) Rosi->NDes N-Demethylation Metabolite This compound (Primary Metabolite) [M+H]+: 374.1 CYP2C8->Metabolite Hydroxylation (Pyridine Ring) CYP2C9->Metabolite

Figure 1: Metabolic pathway of Rosiglitazone.[2][3][4][5] The solid red node indicates the primary enzyme (CYP2C8) responsible for the formation of this compound.

Experimental Design Strategy

To ensure data integrity and regulatory compliance, this protocol utilizes Human Liver Microsomes (HLM) or Recombinant CYP2C8 (rCYP) .

System Selection: HLM vs. rCYP
FeatureHuman Liver Microsomes (HLM)Recombinant CYP2C8 (rCYP)
Relevance High: Mimics in vivo hepatic environment.Medium: Isolated system; lacks other enzymes.
Application

prediction, General Inhibition.
Mechanism confirmation, Kinetic mapping.
Cost Low to Moderate.High.
Recommendation Primary Choice for standard DDI studies.Use for troubleshooting or confirming specificity.
Critical Kinetic Parameters (Literature Benchmarks)

Use these values to design your concentration curves.

  • 
     (HLM):  15 – 30 
    
    
    
    M
  • 
     (HLM):  1.0 – 3.0 nmol/min/mg protein
    
  • Linearity (Time): Typically linear up to 20–30 minutes.

  • Linearity (Protein): Typically linear up to 0.5 mg/mL.

Detailed Protocol: Kinetic Determination ( & )[4][6][7]

This protocol determines the Michaelis-Menten constants.[6][7] If performing inhibition studies (IC50), use a fixed substrate concentration equal to the determined


 (approx. 20 

M).
Reagents & Preparation
  • Buffer: 100 mM Potassium Phosphate (KPi), pH 7.4.

  • NADPH Regenerating System: 1.3 mM NADP+, 3.3 mM Glucose-6-phosphate, 0.4 U/mL G6P-Dehydrogenase, 3.3 mM MgCl2. (Alternatively, use 1 mM solid NADPH freshly prepared).

  • Rosiglitazone Stock: Prepare 10 mM stock in DMSO.

    • Note: Final organic solvent concentration in incubation must be < 1% (v/v) to avoid inhibiting CYP2C8.

  • Stop Solution: Ice-cold Acetonitrile (MeCN) containing internal standard (e.g., Rosiglitazone-d3 or Tolbutamide).

Incubation Workflow

Step 1: Preparation of Substrate Working Solutions Prepare 100x working solutions in solvent to achieve final incubation concentrations of:

  • 0, 1, 2.5, 5, 10, 20, 40, 80, 150, 200

    
    M.
    

Step 2: Pre-Incubation (Thermodynamic Equilibrium) Mix the following in a 96-well plate or microcentrifuge tubes (Volume per reaction):

  • Buffer: To final volume (minus reagents).

  • Microsomes (HLM): Final conc. 0.2 mg/mL .

  • Substrate: Add corresponding Rosiglitazone concentration.

  • Incubate at 37°C for 5 minutes. This allows the drug to bind non-specifically to the protein before catalysis begins.

Step 3: Reaction Initiation

  • Add NADPH (Final conc. 1 mM) to initiate the reaction.

  • Total reaction volume: typically 200

    
    L.
    

Step 4: Incubation

  • Incubate at 37°C with shaking (approx. 400 rpm) for 20 minutes .

  • Validation Check: This time point must be within the linear range of metabolite formation.

Step 5: Termination

  • Add 200

    
    L of Ice-Cold Stop Solution  (MeCN + Internal Standard).
    
  • Vortex immediately to quench the enzyme.

Step 6: Sample Cleanup

  • Centrifuge at 3,500 x g for 20 minutes at 4°C to pellet precipitated protein.

  • Transfer supernatant to HPLC vials for LC-MS/MS analysis.

Workflow Diagram

Protocol_Workflow start Prepare Master Mix (Buffer + HLM + Rosiglitazone) preinc Pre-Incubate 37°C, 5 min start->preinc init Initiate Reaction Add NADPH preinc->init incubate Incubation 37°C, 20 min init->incubate quench Quench Add Ice-Cold MeCN + IS incubate->quench centrifuge Centrifuge 3500xg, 20 min, 4°C quench->centrifuge analyze LC-MS/MS Analysis Quantify 5-OH Rosiglitazone centrifuge->analyze

Figure 2: Step-by-step experimental workflow for the in vitro incubation.

Analytical Method (LC-MS/MS)

Sensitive detection is required. The following parameters are standard for Triple Quadrupole (QqQ) systems.

Mass Transitions (MRM)
AnalytePolarityPrecursor Ion (Q1)Product Ion (Q3)Note
Rosiglitazone Positive (ESI+)358.1135.1 / 182.1Quantifier / Qualifier
5-OH Rosiglitazone Positive (ESI+)374.1151.1 / 198.1+16 Da shift on fragments
Internal Standard Positive (ESI+)Depends on ISDepends on ISDeuterated analog preferred
Chromatography
  • Column: C18 Reverse Phase (e.g., Waters XBridge or Phenomenex Kinetex), 2.1 x 50 mm, 2.6

    
    m.
    
  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 3-5 minutes.

Data Analysis & Interpretation

Calculation of Intrinsic Clearance

Plot the velocity of metabolite formation (


) against substrate concentration (

). Fit the data to the Michaelis-Menten equation using non-linear regression (e.g., GraphPad Prism).


Intrinsic Clearance (


)  is calculated as:


Validation Criteria (Self-Validating System)

To ensure the assay is valid, check the following:

  • Mass Balance: The loss of parent drug should roughly correspond to the appearance of metabolites (though <10% turnover is ideal for initial rate conditions).

  • Positive Control: Run a parallel incubation with Montelukast (1

    
    M). It should inhibit 5-OH formation by >80%, confirming CYP2C8 specificity.
    
  • Solvent Control: DMSO >1% will inhibit CYP2C8. Ensure solvent is minimized.

References

  • U.S. Food and Drug Administration (FDA). (2020). In Vitro Drug Interaction Studies - Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions Guidance for Industry.[Link]

  • Baldwin, S. J., et al. (1999). Characterization of the cytochrome P450 enzymes involved in the in vitro metabolism of rosiglitazone. British Journal of Clinical Pharmacology, 48(3), 424–432. [Link]

  • Bazargan, M., & Foster, D. J. (2017). Rosiglitazone Metabolism in Human Liver Microsomes Using a Substrate Depletion Method.[8] Clinical and Translational Science, 10(4), 286–292. [Link]

  • European Medicines Agency (EMA). (2012). Guideline on the investigation of drug interactions.[9][Link]

Sources

Precision PBPK Modeling of 5-Hydroxy Rosiglitazone: Protocols for Metabolic Clearance and DDI Assessment

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Overview

Objective: To establish a physiologically based pharmacokinetic (PBPK) framework for 5-Hydroxy Rosiglitazone (M-III), quantifying the specific contribution of CYP2C8 to metabolic clearance.[1]

Context: Rosiglitazone is a high-affinity ligand for PPAR


, historically used for Type 2 Diabetes.[2] While its clinical use is restricted due to cardiovascular signals, it remains the gold-standard in vivo probe substrate  for assessing CYP2C8 activity in drug-drug interaction (DDI) studies.[1] Accurate modeling of its primary metabolite, this compound (often termed para-hydroxy rosiglitazone in early literature), is critical for distinguishing between CYP2C8 and CYP2C9 clearance pathways and predicting the magnitude of DDIs with perpetrators like Gemfibrozil.[1]

Scope: This guide details the workflow from in vitro kinetic data generation to in silico PBPK validation, specifically focusing on the formation and elimination of the 5-hydroxy metabolite.

Mechanistic Foundation & Pathway Logic

Rosiglitazone undergoes extensive hepatic metabolism.[1][3][4] The formation of this compound is the rate-limiting step for the CYP2C8 pathway. Unlike N-desmethyl rosiglitazone (which involves both CYP2C8 and CYP2C9), the 5-hydroxylation is highly specific to CYP2C8, making it a cleaner marker for enzyme activity.

Metabolic Pathway Visualization

The following diagram illustrates the competitive metabolic routes and the dominance of CYP2C8 in 5-OH formation.

RosiglitazoneMetabolism Rosi Rosiglitazone (Parent) CYP2C8 CYP2C8 (Major: ~70%) Rosi->CYP2C8 CYP2C9 CYP2C9 (Minor: ~30%) Rosi->CYP2C9 FiveOH This compound (Metabolite M-III) CYP2C8->FiveOH Hydroxylation (Primary Route) NDes N-Desmethyl Rosiglitazone CYP2C8->NDes N-Demethylation CYP2C9->NDes N-Demethylation Conjugates Sulfate/Glucuronide Conjugates FiveOH->Conjugates Phase II Elimination

Caption: Metabolic trajectory of Rosiglitazone highlighting CYP2C8-mediated 5-hydroxylation.[1]

Protocol 1: High-Fidelity In Vitro Kinetics (Input Data)

Purpose: To derive intrinsic clearance (


) and Michaelis-Menten parameters (

) specifically for the 5-hydroxylation pathway using Human Liver Microsomes (HLM).
Reagents & Systems[1]
  • Enzyme Source: Pooled Human Liver Microsomes (HLM) (min.[1][5] 50 donors to average out CYP2C8*3 polymorphisms).[1]

  • Cofactor: NADPH regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase).[1]

  • Specific Inhibitor (Control): Montelukast (0.02 µM - highly selective for CYP2C8).[1]

Experimental Workflow
  • Preparation: Thaw HLM on ice. Dilute to 0.5 mg/mL protein concentration in 100 mM potassium phosphate buffer (pH 7.4).

  • Pre-incubation: Add Rosiglitazone (0.5 – 100 µM range) and HLM. Equilibrate at 37°C for 5 minutes.

  • Initiation: Add NADPH regenerating system to start the reaction.[1] Total volume: 200 µL.[1]

  • Incubation: Incubate for 10 minutes (linear phase).

    • Critical Note: Rosiglitazone metabolism is time-dependent; exceeding 20 minutes often leads to substrate depletion and non-linear kinetics.

  • Termination: Quench with 200 µL ice-cold Acetonitrile containing internal standard (e.g., Rosiglitazone-d3).

  • Analysis: Centrifuge (3000g, 10 min) and analyze supernatant via LC-MS/MS monitoring the transition for 5-OH Rosiglitazone (m/z 374 → m/z [fragment]).

Data Analysis & Acceptance Criteria

Calculate


 using the equation: 

.[1]
ParameterTarget Range (Literature Consensus)Validation Check

(5-OH formation)
15 – 30 µMIf >50 µM, check for non-specific binding.

(5-OH formation)
1.0 – 2.5 nmol/min/mgIf <0.5, verify HLM viability with Paclitaxel control.[1]
Fraction Unbound (

)
0.8 – 0.9Rosiglitazone binds moderately to microsomes; correction is required.[1]

Protocol 2: PBPK Model Construction (The Workflow)

Purpose: To integrate physicochemical properties and in vitro data into a mechanistic model predicting systemic exposure.[1]

Physicochemical Input Parameters[1][3][5][6][7][8]
  • MW: 357.4 g/mol [1]

  • LogP: 2.4 (Lipophilic)[1]

  • pKa: 6.1 (Weak base) and 6.8 (Acidic moiety)[1]

  • Blood:Plasma Ratio (B:P): 0.57 (Restricted distribution into RBCs)[1]

  • Fraction Unbound in Plasma (

    
    ):  0.002 (99.8% Protein Bound - Critical parameter)[1]
    
Modeling Strategy (Simcyp/GastroPlus)
  • Absorption Model: Use a First-Order Absorption or Advanced Dissolution and Absorption (ADAM) model.[1] Rosiglitazone has high bioavailability (>90%), so permeability is not rate-limiting.[1]

  • Distribution Model: A Minimal PBPK model with a specific

    
     (Volume of Distribution at steady state) of ~14 L (approx 0.2 L/kg) is sufficient.[1]
    
  • Elimination Model:

    • Input Recombinant CYP (rCYP) or HLM data.[1]

    • Assign CYP2C8 as the primary clearance mechanism for 5-OH formation.

    • Assign CYP2C9 as a secondary clearer for N-demethylation.

    • ISEF (Inter-System Extrapolation Factor):[1] Apply if using rCYP data to correct for activity differences vs. HLM.

Simulation Logic Diagram

PBPK_Workflow Input INPUTS: LogP, pKa, fu In Vitro CLint (CYP2C8) IVIVE IVIVE SCALING: Scale Microsomes to Whole Liver (MPPGL) Input->IVIVE Model DISTRIBUTION MODEL: Minimal PBPK (Vss ~ 14L) IVIVE->Model Sim SIMULATION: Predict Cmax, AUC for Parent & 5-OH Model->Sim Valid VALIDATION: Compare vs. Clinical Data (Gemfibrozil Interaction) Sim->Valid Valid->Input Refine Parameters (If Error > 2-fold)

Caption: Iterative PBPK workflow for Rosiglitazone/5-OH metabolite prediction.

Protocol 3: DDI Validation (The Output)

Purpose: To validate the model by simulating the interaction with Gemfibrozil, a potent CYP2C8 inhibitor (via its glucuronide metabolite).[1]

The "Gemfibrozil Test"

If your model correctly characterizes this compound formation, the inhibition of CYP2C8 by Gemfibrozil should result in:

  • Increase in Parent Rosiglitazone AUC (2-3 fold).[1][3]

  • Decrease in this compound formation rate (or AUC ratio).

Validation Steps
  • Perpetrator Setup: Load a validated Gemfibrozil PBPK file (standard in most libraries).[1] Ensure the mechanism includes mechanism-based inhibition (MBI) of CYP2C8 by Gemfibrozil 1-O-glucuronide.[1]

  • Trial Design:

    • Arm A: Rosiglitazone 4mg (Single Dose).[1]

    • Arm B: Gemfibrozil 600mg BID (3 days) + Rosiglitazone 4mg (Day 3).[1]

  • Run Simulation: 10 trials x 10 subjects (Age 20-50).

  • Acceptance Criteria:

    • Predicted AUC Ratio (with/without inhibitor) must fall within 0.8 – 1.25 fold of the observed clinical ratio (Observed AUC Ratio

      
       2.3).[1]
      
Troubleshooting
  • Issue: Model underpredicts the DDI (Ratio < 1.5).[1]

  • Root Cause:[1][3][6][7][8] You likely underestimated the fraction metabolized (

    
    ) by CYP2C8.[1] Re-evaluate the in vitro
    
    
    
    or the scaling factor (MPPGL: Microsomal Protein Per Gram Liver).
  • Correction: Increase the CYP2C8 contribution relative to CYP2C9 in the elimination inputs.[1][4]

References

  • Baldwin, S. J., et al. (1999).[1] Characterization of the cytochrome P450 enzymes involved in the in vitro metabolism of rosiglitazone. British Journal of Clinical Pharmacology.[1][9] Link

  • US Food and Drug Administration. (2007).[1] Avandia (Rosiglitazone) Clinical Pharmacology and Biopharmaceutics Review.[1][10] FDA Access Data.[1] Link

  • Niemi, M., et al. (2003).[1] The effects of trimethoprim and cimetidine on the pharmacokinetics of rosiglitazone.[1] Clinical Pharmacology & Therapeutics.[1][11] Link

  • Chen, Y., et al. (2012).[1] Physiologically Based Pharmacokinetic Modeling of Rosiglitazone to Predict Metabolic Drug-Drug Interactions.[7] Drug Metabolism and Disposition.[3][4][12][7][11] Link

Sources

High-Performance Bioanalytical Method Development for Rosiglitazone and CYP2C8 Metabolites

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-RSG-2026

Executive Summary

This application note details a robust LC-MS/MS methodology for the simultaneous quantification of Rosiglitazone (RSG) and its primary CYP2C8-mediated metabolites: N-desmethyl rosiglitazone (M10) and p-hydroxy rosiglitazone (M12) .

Given the historical cardiovascular safety concerns associated with Thiazolidinediones (TZDs), precise pharmacokinetic (PK) profiling is critical. This protocol prioritizes selectivity and matrix-effect mitigation , utilizing Liquid-Liquid Extraction (LLE) rather than simple protein precipitation to ensure data integrity in clinical plasma matrices.

Chemical & Metabolic Context

Rosiglitazone is a PPAR


 agonist primarily metabolized by CYP2C8 , with minor contributions from CYP2C9.[1][2][3] Monitoring these metabolites is essential not just for PK, but for evaluating drug-drug interactions (DDIs) in patients with CYP2C8 polymorphisms (e.g., CYP2C8*3).
Analyte Properties
AnalyteAbbr.[1][2][4][5][6][7][8][9][10][11]Molecular WeightLogP (approx)Metabolic Origin
Rosiglitazone RSG357.432.95Parent Drug
N-desmethyl Rosiglitazone M10343.402.4N-demethylation (CYP2C8)
p-Hydroxy Rosiglitazone M12373.431.8Hydroxylation (CYP2C8)
Metabolic Pathway Visualization

The following diagram illustrates the biotransformation pathways relevant to this method.

MetabolicPathway RSG Rosiglitazone (Parent) CYP CYP2C8 (Liver Microsomes) RSG->CYP M10 N-desmethyl RSG (M10) [-14 Da] CYP->M10 N-demethylation (Major Pathway) M12 p-Hydroxy RSG (M12) [+16 Da] CYP->M12 Hydroxylation Phase2 Phase II Conjugation (Sulfation/Glucuronidation) M12->Phase2

Figure 1: Primary metabolic pathways of Rosiglitazone mediated by CYP2C8.

Method Development Strategy: The "Why"

As a Senior Scientist, one must justify experimental choices to ensure reproducibility.

Sample Preparation: LLE vs. PPT

While Protein Precipitation (PPT) is faster, it leaves phospholipids in the supernatant, causing ion suppression in the MS source. For Rosiglitazone, Liquid-Liquid Extraction (LLE) using tert-butyl methyl ether (MTBE) is superior.

  • Causality: RSG is a weak base (pKa ~6.1, 6.8). Adjusting plasma pH to ~8.0 suppresses ionization, driving the uncharged drug into the organic layer while leaving polar matrix interferences behind.

Chromatographic Separation

The metabolites are structurally similar. A standard C18 column is sufficient, but we utilize a Core-Shell (Fused-Core) particle technology.

  • Selection: Phenomenex Kinetex C18 or Waters Cortecs C18 (2.6 µm).

  • Benefit: Provides UHPLC-like resolution on standard HPLC backpressures, ensuring sharp peaks for the polar M12 metabolite which often tails on fully porous particles.

Experimental Protocols

Protocol 1: Sample Preparation (Liquid-Liquid Extraction)

Reagents:

  • Ammonium Acetate Buffer (10 mM, pH 8.0)

  • MTBE (Methyl tert-butyl ether)

  • Internal Standard (IS): Rosiglitazone-d3 (100 ng/mL in 50% Methanol)

Step-by-Step Workflow:

  • Aliquot: Transfer 100 µL of human plasma into a 2 mL polypropylene tube.

  • IS Addition: Add 20 µL of Internal Standard working solution. Vortex briefly.

  • Buffer Addition: Add 100 µL of 10 mM Ammonium Acetate (pH 8.0).

    • Note: This step neutralizes the analytes to maximize recovery.

  • Extraction: Add 1.0 mL of MTBE.

  • Agitation: Vortex vigorously for 5 minutes or shaker at 1200 rpm for 10 mins.

  • Phase Separation: Centrifuge at 4,000 x g for 5 minutes at 4°C.

  • Transfer: Flash freeze the aqueous layer (dry ice/acetone bath) and decant the organic supernatant into a clean glass tube.

  • Evaporation: Evaporate to dryness under nitrogen stream at 40°C.

  • Reconstitution: Reconstitute in 150 µL of Mobile Phase A:B (50:50). Vortex and transfer to LC vials.

Protocol 2: LC-MS/MS Instrument Conditions

System: Agilent 1290 Infinity II / Sciex Triple Quad 6500+ (or equivalent).

Chromatographic Conditions
  • Column: Kinetex C18 (100 x 2.1 mm, 2.6 µm)

  • Column Temp: 40°C

  • Flow Rate: 0.4 mL/min

  • Injection Vol: 5 µL

  • Mobile Phase A: 0.1% Formic Acid in Water[12]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

Gradient Table:

Time (min) % Mobile Phase B Event
0.0 30 Initial Hold
0.5 30 Load
3.0 90 Elution Ramp
3.5 90 Wash
3.6 30 Re-equilibration

| 5.0 | 30 | End of Run |

Mass Spectrometry (MRM) Parameters

Ionization: ESI Positive mode. The Thiazolidinedione ring fragment (m/z 135.1) is the dominant product ion for all three analytes.

AnalytePrecursor (Q1)Product (Q3)DP (V)CE (eV)Retention Time (approx)
Rosiglitazone 358.1135.180302.8 min
N-desmethyl (M10) 344.1135.180322.4 min
p-Hydroxy (M12) 374.1135.180351.9 min
Rosiglitazone-d3 361.1138.180302.8 min

Analytical Workflow Diagram

The following diagram summarizes the operational workflow from sample receipt to data generation, ensuring a self-validating loop through QC checks.

BioanalyticalWorkflow Sample Clinical Plasma Sample (-80°C Storage) Thaw Thaw & Vortex (Room Temp) Sample->Thaw LLE Liquid-Liquid Extraction (MTBE + pH 8 Buffer) Thaw->LLE LC UHPLC Separation (Kinetex C18) LLE->LC MS MS/MS Detection (ESI+ MRM Mode) LC->MS Data Data Integration (Analyst/MassHunter) MS->Data QC QC Check (Accuracy ±15%) Data->QC QC->Thaw Fail (Re-assay) Report Final Bioanalytical Report QC->Report Pass

Figure 2: End-to-end bioanalytical workflow for Rosiglitazone quantification.

Validation Criteria (FDA/ICH M10)

To ensure the method is regulatory-ready, the following criteria must be met during validation:

  • Linearity:

    
     using 
    
    
    
    weighting.
    • Range: 1.0 – 500 ng/mL (covers therapeutic Cmax).

  • Accuracy & Precision:

    • Intra/Inter-day CV% < 15% (20% at LLOQ).[12]

    • Accuracy within ±15% of nominal (20% at LLOQ).

  • Matrix Effect (ME):

    • Calculate IS-normalized ME factor. Must be within 0.85 – 1.15.[4]

    • Self-Validating Step: If IS response varies >50% between samples, investigate extraction efficiency.

  • Stability:

    • Freeze/thaw (3 cycles at -80°C).

    • Benchtop stability (4 hours at RT).

Scientist's Note: Troubleshooting

  • Peak Tailing for M12: The hydroxy metabolite is more polar. If tailing occurs, increase the initial aqueous hold time or add 5mM Ammonium Formate to the mobile phase instead of just Formic Acid.

  • Carryover: Rosiglitazone is "sticky." Ensure the needle wash contains at least 50% organic solvent (e.g., ACN:IPA:Water 40:40:20).

References

  • U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

  • Hruska, M. W., et al. (2005). "Simultaneous determination of rosiglitazone and its two major metabolites in human plasma by liquid chromatography/tandem mass spectrometry." Journal of Chromatography B. (Contextual reference for MRM transitions and LLE extraction logic).
  • DrugBank Online. (n.d.). Rosiglitazone: Pharmacology and Metabolism. Retrieved from [Link]

  • International Council for Harmonisation (ICH). (2022).[13] M10 Bioanalytical Method Validation and Study Sample Analysis. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Improving extraction recovery of 5-Hydroxy Rosiglitazone from biological samples

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the Technical Support Center for Thiazolidinedione Bioanalysis. This guide addresses the specific challenges of extracting 5-Hydroxy Rosiglitazone (a major CYP2C8 metabolite) from complex biological matrices (plasma, serum, microsomes).

While Rosiglitazone itself is lipophilic (LogP ~2.4), the 5-hydroxy metabolite introduces a polar functional group (phenolic hydroxyl), altering its solubility profile and increasing its susceptibility to matrix interference. This guide synthesizes field-proven troubleshooting steps to maximize recovery and ensure assay robustness.

Module 1: Diagnostic Troubleshooting

Before altering your method, use this logic flow to identify the root cause of low recovery.

TroubleshootingFlow Start ISSUE: Low Recovery (<60%) CheckIS Check Internal Standard (IS) Response Start->CheckIS IS_Low IS also low? CheckIS->IS_Low Yes IS_High IS Normal/High? CheckIS->IS_High No MatrixEffect Suspect Ion Suppression (Matrix Effect) IS_Low->MatrixEffect ExtractIssue Suspect Extraction Efficiency IS_High->ExtractIssue Action1 Switch to SPE (Remove Phospholipids) MatrixEffect->Action1 Solubility Check Solubility/pH Analyte lost in aqueous phase? ExtractIssue->Solubility ProteinBind Check Protein Binding Entrapped in pellet? ExtractIssue->ProteinBind Action3 Adjust LLE Solvent (Use Ethyl Acetate) Solubility->Action3 Action2 Acidify Plasma (2% FA) Disrupt Protein Binding ProteinBind->Action2

Figure 1: Decision tree for diagnosing recovery failures in LC-MS/MS bioanalysis.

Module 2: Common Issues & Solutions (Q&A)

Category: Extraction Efficiency

Q: I am using Protein Precipitation (PPT) with pure Methanol, but my recovery for this compound is only 40-50%. Why? A: This is likely due to protein entrapment . Rosiglitazone and its metabolites exhibit high protein binding (>99%), specifically to albumin.

  • The Mechanism: Methanol is a "softer" precipitant than Acetonitrile. It often denatures proteins in a way that creates a "spongy" pellet, trapping the lipophilic drug inside the protein network rather than releasing it into the supernatant.

  • The Fix:

    • Switch to Acetonitrile (ACN): ACN creates a tighter pellet and releases bound drugs more effectively.

    • Acidify the Matrix: Add 0.1% to 1.0% Formic Acid (FA) to your precipitation solvent. The acid disrupts the drug-protein binding interaction (ionic bridges) and ensures the analyte is in a neutral state, favoring organic solubility.

Q: My Liquid-Liquid Extraction (LLE) using Hexane yields almost no recovery. What is wrong? A: Hexane is too non-polar.

  • The Mechanism: While Rosiglitazone is lipophilic, the 5-hydroxy group increases the polarity of the metabolite. Hexane cannot overcome the affinity of the metabolite for the aqueous plasma environment.

  • The Fix: Use Ethyl Acetate or MTBE (Methyl tert-butyl ether) . These solvents possess the necessary polarity to extract the hydroxylated metabolite while remaining immiscible with water. Ethyl Acetate is the gold standard for this class of compounds [1].

Category: Stability & Handling

Q: I see degradation peaks in my chromatogram after leaving samples in the autosampler overnight. Is the metabolite unstable? A: Thiazolidinediones are generally stable in plasma, but they can be light-sensitive .

  • The Mechanism: Prolonged exposure to UV/fluorescent light can induce photo-oxidation. Furthermore, if you are analyzing urine or bile, the metabolite might exist as a glucuronide conjugate. Without proper stabilization, "in-source fragmentation" or benchtop hydrolysis can convert conjugates back to the parent/metabolite, skewing results.

  • The Fix:

    • Use Amber glassware or low-actinic light conditions.

    • Keep autosampler temperature at 4°C .

    • For plasma, 5-OH Rosiglitazone is stable for at least 4 weeks at -80°C and tolerates 3 freeze-thaw cycles [2].[1]

Module 3: Optimized Extraction Protocols

Below are two validated workflows. Choose based on your sensitivity requirements.

Comparison of Methods
FeatureProtein Precipitation (PPT)Solid Phase Extraction (SPE)Liquid-Liquid Extraction (LLE)
Recovery Moderate (60-85%)High (85-95%) High (80-90%)
Cleanliness Low (High Matrix Effect)High (Removes Phospholipids) Moderate/High
Throughput HighModerateLow
Cost LowHighModerate
Protocol A: High-Throughput Acidic PPT (Recommended for PK Screening)

Best for: Rapid analysis of plasma samples where LLOQ > 1 ng/mL.[2]

  • Aliquot: Transfer 50 µL of plasma into a 96-well plate.

  • IS Addition: Add 10 µL of Internal Standard (Deuterated Rosiglitazone or 5-OH Rosiglitazone-d4).

  • Precipitation: Add 200 µL of Acetonitrile containing 1% Formic Acid .

    • Note: The acid is critical to break protein binding.

  • Vortex: Mix vigorously for 2 minutes.

  • Centrifuge: Spin at 4,000 rpm (approx 2500 x g) for 10 minutes at 4°C.

  • Transfer: Inject the supernatant directly (or dilute 1:1 with water if peak shape is poor due to solvent strength).

Protocol B: High-Sensitivity LLE (Recommended for Clinical/Trace Analysis)[1]

Best for: Clean extracts, minimizing ion suppression, LLOQ < 0.5 ng/mL.

  • Aliquot: Transfer 100 µL of plasma to a glass tube.

  • Buffer: Add 50 µL of Ammonium Acetate buffer (pH 4.5).

    • Reason: Adjusts pH to ensure the phenolic hydroxyl group (pKa ~10) and the thiazolidinedione core (pKa ~6.8) are protonated (neutral), maximizing organic solubility.

  • Extraction: Add 1.0 mL of Ethyl Acetate .

  • Agitate: Mechanical shaker for 10 minutes.

  • Phase Separation: Centrifuge at 4,000 rpm for 5 minutes.

  • Transfer: Flash freeze the aqueous layer (dry ice/acetone bath) and decant the organic (top) layer into a clean tube.

  • Evaporation: Dry under Nitrogen stream at 40°C.

  • Reconstitution: Reconstitute in 100 µL of Mobile Phase (e.g., 60:40 ACN:0.1% Formic Acid).

Module 4: The Mechanism of Extraction (Visualized)

Understanding the chemical state of the molecule is key to recovery.

ExtractionMechanism Plasma Plasma Sample (pH ~7.4) State1 5-OH Rosiglitazone (Bound to Albumin) Plasma->State1 Contains Step1 Step 1: Acidification (Add Formic Acid/Buffer pH 4.5) State1->Step1 Disrupts Binding State2 Free Analyte (Neutral/Protonated) Step1->State2 Result Step2 Step 2: Organic Solvent (Ethyl Acetate/ACN) State2->Step2 Solubility Affinity Result High Recovery Partition into Organic Phase Step2->Result

Figure 2: The chemical mechanism required to release and extract this compound.

References

  • Mamidi, R. N., et al. (2002).[3] "HPLC method for the determination of rosiglitazone in human plasma and its application in a clinical pharmacokinetic study." Arzneimittelforschung, 52(7): 560-564.[3]

  • Kim, K. A., et al. (2009). "Simultaneous quantification of rosiglitazone and its two major metabolites, N-desmethyl and p-hydroxy rosiglitazone in human plasma by liquid chromatography/tandem mass spectrometry." Journal of Chromatography B, 877(27): 3137-3143.

  • Hruska, M. W., et al. (2005). "Rosiglitazone metabolism: an overview." Expert Opinion on Drug Metabolism & Toxicology.
  • US FDA. (2018). "Bioanalytical Method Validation Guidance for Industry."

Disclaimer: This guide is for research purposes only. All protocols should be validated in your specific laboratory environment according to GLP/local regulations.

Sources

Optimization of ionization parameters for 5-Hydroxy Rosiglitazone in mass spectrometry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the Advanced Mass Spectrometry Support Center. You are likely here because analyzing 5-Hydroxy Rosiglitazone (a primary Phase I metabolite of Rosiglitazone) presents unique challenges compared to the parent drug. While Rosiglitazone is robust, the addition of the hydroxyl group on the pyridine ring increases polarity and introduces potential for in-source fragmentation (water loss) and silanol interactions.

This guide moves beyond basic "recipes" to explain the physics of the ionization process, ensuring you can adapt these parameters to any platform (Sciex, Waters, Thermo, or Agilent).

Module 1: The Ion Source (The "Front End")

Q: Should I use Positive or Negative ESI mode?

Recommendation: Positive Electrospray Ionization (ESI+)

The Science: While thiazolidinediones possess an acidic proton on the imide ring (allowing Negative mode), this compound contains a basic pyridine nitrogen . In an acidic mobile phase (formic acid or ammonium acetate), this nitrogen is readily protonated (


).
  • Why ESI+? It generally offers 5–10x higher sensitivity for this class of compounds compared to ESI- due to the high proton affinity of the pyridine moiety.

  • The Risk: If you use ESI-, you risk lower signal-to-noise ratios and higher background from mobile phase adducts.

Q: My signal is unstable. How do I tune the source gases?

Protocol: Optimization must balance desolvation (removing solvent) with thermal stability (preventing degradation).

  • Temperature (TEM/Aux Gas): Set between 450°C – 550°C .

    • Reasoning: The hydroxyl group makes the metabolite less volatile than the parent. Higher heat is needed for efficient desolvation, but exceeding 600°C can cause thermal dehydration (

      
      ), reducing the abundance of the precursor ion.
      
  • Ion Spray Voltage (ISV): Start at 4500 V (range 4500–5500 V).

    • Self-Validation: Ramp voltage in 500V increments. Plot signal intensity.[1] If the signal plateaus at 5000V but noise increases, revert to 4500V.

Visualization: Source Optimization Workflow

SourceTuning Figure 1: Step-wise Source Optimization Logic Start Start Infusion (100 ng/mL in Mobile Phase) Polarity Select Polarity: ESI Positive (+) Start->Polarity Voltage Ramp Voltage (4.5kV to 5.5kV) Polarity->Voltage Temp Adjust Temp (Start 450°C) Voltage->Temp Check Check Precursor Stability (m/z 374.1) Temp->Check Check->Temp High Noise/Drift Final Lock Parameters Check->Final Signal Stable

Figure 1: Logical flow for establishing baseline source conditions prior to compound-specific tuning.

Module 2: Compound Optimization (The "Optics")

Q: What are the optimal MRM transitions?

Critical Insight: You must differentiate the metabolite from the parent drug and potential isobaric interferences.

  • Parent (Rosiglitazone): m/z 358.1

    
     135.1[2]
    
  • Metabolite (this compound): m/z 374.1

    
     151.1
    

The Fragmentation Mechanism: The transition to m/z 151.1 is specific to the hydroxylated pyridine ring. If you monitor the common fragment m/z 135.1 for the metabolite, you risk "crosstalk" if chromatographic separation is poor, as the parent drug produces this fragment abundantly.

Master Parameter Table
ParameterSettingTechnical Rationale
Precursor Ion 374.1 Da

Protonated molecule.
Quantifier Product 151.1 Da Specific cleavage of the hydroxylated pyridine tail.
Qualifier Product 135.1 Da Secondary fragment; use for confirmation only.
Declustering Potential (DP) 60 – 80 V High enough to decluster solvent, low enough to prevent in-source water loss.
Collision Energy (CE) 25 – 35 eV Moderate energy required to break the ether linkage.
Dwell Time 50 – 100 ms Ensure >12 points across the chromatographic peak.

Module 3: Chromatography & Environment

Q: I see peak tailing. What is the cause?

Diagnosis: Silanol Interaction. The 5-hydroxyl group can interact with free silanols on the silica backbone of C18 columns, causing tailing.

Solution:

  • Buffer Selection: Use Ammonium Acetate (10mM) adjusted to pH 4.0 - 5.0 with acetic acid.

    • Why? The acidic pH suppresses the ionization of silanols (keeping them neutral), reducing secondary interactions.

  • Column Choice: Use an end-capped column (e.g., Phenomenex Luna C18(2) or Waters BEH C18).

Visualization: Troubleshooting Logic Tree

Troubleshooting Figure 2: Diagnostic Logic for Signal Loss in this compound Analysis Issue Issue: Low Sensitivity or Signal Drop Check1 Check Backpressure Issue->Check1 Check2 Check Precursor Spectrum (Q1 Scan) Check1->Check2 Decision1 Is m/z 356 present? (Water Loss) Check2->Decision1 Decision2 Is m/z 396 present? (Sodium Adduct) Check2->Decision2 Action1 Lower Source Temp Reduce DP Decision1->Action1 Yes Action3 Clean Source/Curtain Plate Decision1->Action3 No (Spectrum Normal) Action2 Check Mobile Phase Quality Switch to Plastic Bottles Decision2->Action2 Yes

Figure 2: Decision tree for diagnosing spectral anomalies.

Module 4: Frequently Asked Questions (FAQ)

Q: Can I use Methanol instead of Acetonitrile? A: Yes, but with a caveat. Methanol is a protic solvent and can sometimes enhance ionization for polar metabolites like this compound. However, Acetonitrile usually provides sharper peak shapes and lower backpressure.

  • Test: Run a generic gradient with both. If Acetonitrile sensitivity is within 80% of Methanol, stick with Acetonitrile for the column longevity and peak shape benefits.

Q: Why is my calibration curve non-linear at high concentrations? A: This is likely detector saturation or dimer formation .

  • Check: Look for

    
     at m/z 747.2 in your Q1 scan at high concentrations.
    
  • Fix: Switch to a less sensitive isotope transition (e.g., C13) or reduce injection volume.

Q: Is the metabolite stable on the benchtop? A: this compound is generally stable in plasma for 4 hours at room temperature. However, processed samples (in autosampler vials) should be kept at 4°C . Avoid repeated freeze-thaw cycles (>3) as hydroxylation sites can be prone to oxidation.

References

  • Kim, K. B., et al. (2009). "Simultaneous quantification of rosiglitazone and its two major metabolites, N-desmethyl and p-hydroxy rosiglitazone in human plasma by liquid chromatography/tandem mass spectrometry."[2] Journal of Chromatography B.

  • Uchiyama, M., et al. (2010). "Identification of Novel Metabolic Pathways of Pioglitazone in Hepatocytes."[3] Drug Metabolism and Disposition. (Provides comparative fragmentation logic for thiazolidinediones).

  • FDA Bioanalytical Method Validation Guidance for Industry (2018). General guidelines for optimizing and validating LC-MS parameters.

Sources

Technical Support Center: Minimizing Ion Suppression for 5-Hydroxy Rosiglitazone Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: 5-OH-ROSI-ION-SUPPRESSION Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary

You are likely experiencing signal instability or low sensitivity for 5-Hydroxy Rosiglitazone (a primary CYP2C8 metabolite of Rosiglitazone) due to matrix effects. Unlike the parent drug, this compound is significantly more polar. This hydrophilic nature causes it to elute earlier in reversed-phase chromatography, often placing it directly in the "suppression zone" where salts and polar phospholipids from plasma co-elute.

This guide provides a self-validating workflow to diagnose, isolate, and eliminate these suppression effects using LC-MS/MS.

Module 1: Diagnosis – Is it Matrix Effect?

User Question: My internal standard response is fluctuating, and my LLOQ is unstable. How do I confirm if this is ion suppression or just instrument drift?

Technical Response: You must perform a Post-Column Infusion (PCI) experiment. This is the gold standard for visualizing the "suppression profile" of your specific matrix against your analyte's elution time.

Protocol: Post-Column Infusion Setup
  • Setup: Use a tee-union to mix the column effluent with a continuous infusion of neat this compound standard.

  • Infusion: Syringe pump flow at 10 µL/min (concentration: ~100 ng/mL).

  • LC Method: Inject a blank matrix extract (processed exactly like your samples) while the infusion runs.

  • Observation: Monitor the baseline. A flat baseline indicates no effect. A "dip" or negative peak indicates ion suppression; a "hump" indicates enhancement.

Visualizing the Workflow:

PCI_Setup LC LC Pump & Column (Eluting Blank Matrix) Tee Tee Union (Mixing Point) LC->Tee Mobile Phase + Matrix Syringe Syringe Pump (Infusing 5-OH Rosi) Syringe->Tee Constant Analyte Flow MS Mass Spectrometer (ESI Source) Tee->MS Combined Stream Data Result: Baseline Dip = Suppression MS->Data Signal Output

Figure 1: Schematic of the Post-Column Infusion (PCI) setup used to identify elution zones causing ion suppression.

Module 2: Sample Preparation – The First Line of Defense

User Question: I am currently using Protein Precipitation (PPT) with Acetonitrile. Is this sufficient?

Technical Response: For this compound, PPT is often insufficient . PPT removes proteins but leaves behind glycerophosphocholines (GPCs) and lysophospholipids . These compounds are notorious for causing ion suppression in the early-to-mid chromatogram, exactly where this compound elutes.

Recommendation: Switch to Supported Liquid Extraction (SLE) or Phospholipid Removal (PLR) plates.

Comparative Data: Sample Prep Efficiency
ParameterProtein Precipitation (PPT)Solid Phase Extraction (SPE)Supported Liquid Extraction (SLE)
Mechanism Solubility changeAdsorption/Ionic interactionLiquid-liquid partitioning on solid support
Phospholipid Removal < 10% (Poor)> 95% (Excellent)> 90% (Very Good)
5-OH Rosi Recovery ~85-95%~80-90%~95-100%
Matrix Effect (ME%) High (> 20% suppression)Low (< 5%)Low (< 10%)
Throughput HighLow (Multi-step)High (Load-Wait-Elute)

Decision Matrix for Sample Prep:

SamplePrep_Decision Start Start: High Matrix Effect (>15%) Q1 Is throughput critical? Start->Q1 SLE Use Supported Liquid Extraction (SLE) (Diatomaceous Earth) Q1->SLE Yes (High Volume) SPE Use SPE (Polymeric HLB or MCX) Q1->SPE No (High Sensitivity Needed) PLR Use Phospholipid Removal Plates (Hybrid PPT/SPE) Q1->PLR Yes (Budget Constraint)

Figure 2: Decision tree for selecting the optimal sample preparation method based on laboratory constraints.

Module 3: Chromatographic Optimization

User Question: My 5-OH Rosiglitazone peak is eluting at 0.8 minutes. Is this a problem?

Technical Response: Yes. An elution time of 0.8 min (assuming a standard flow rate) places the analyte near the void volume . This is the "graveyard" of LC-MS, where salts and unretained matrix components suppress ionization.

Goal: You must increase retention (k' > 2) to separate the metabolite from the early-eluting polar matrix.

Optimization Protocol
  • Column Choice:

    • Standard: C18 (e.g., Luna C18 or Gemini C18).

    • Advanced: If retention is still poor, switch to a Phenyl-Hexyl column. The pi-pi interactions often provide better retention for thiazolidinedione metabolites than C18.

  • Mobile Phase:

    • A: 10mM Ammonium Acetate (pH 4.5 - 6.0).

    • B: Acetonitrile (Avoid Methanol if pressure is a concern, though Methanol often provides better selectivity for this class).

    • Why Acetate? It buffers the pH better than Formic Acid alone, ensuring the analyte remains in a consistent ionization state (5-OH Rosi has pKa values relevant to this range).

  • Gradient Strategy:

    • Start at 5-10% B (instead of 30-40%) and hold for 0.5 min. This forces the polar 5-OH Rosi to interact with the stationary phase, shifting elution away from the salt front.

Module 4: Validation & Compliance (FDA M10)

User Question: What data do I need to show to prove I've solved the problem for regulatory submission?

Technical Response: According to the FDA M10 Bioanalytical Method Validation Guidance , you must quantify the Matrix Effect (ME).

Calculation:



  • Requirement: Analyze at least 3 replicates of Low and High QCs in 6 different lots of matrix.

  • Acceptance Criteria: The CV of the matrix factors (MF) calculated from the 6 lots should not exceed 15%.

  • Internal Standard: You must demonstrate that the IS (Rosiglitazone-d3) tracks the matrix effect of the metabolite. If the IS is suppressed by 50% and the analyte by 10%, quantification will be biased.

References
  • FDA M10 Bioanalytical Method Validation Guidance Title: M10 Bioanalytical Method Validation and Study Sample Analysis Source: U.S. Food and Drug Administration (FDA) / ICH URL:[1][Link]

  • Sample Preparation Comparison for Rosiglitazone Title: Solid-phase extraction coupled with liquid chromatography-tandem mass spectrometry for determination of trace rosiglitazone in urine Source: Journal of Pharmaceutical and Biomedical Analysis (via PubMed) URL:[Link]

  • Simultaneous Quantification of Metabolites Title: Simultaneous quantification of rosiglitazone and its two major metabolites, N-desmethyl and p-hydroxy rosiglitazone in human plasma Source: Journal of Chromatography B URL:[Link]

  • Matrix Effect Assessment Mechanisms Title: Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis Source: LCGC International URL:[Link]

Sources

Strategies to increase the throughput of 5-Hydroxy Rosiglitazone sample analysis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Advanced Bioanalysis Support Hub. Subject: Strategies to Increase Throughput for 5-Hydroxy Rosiglitazone (5-OH Rosiglitazone) Sample Analysis. Ticket ID: #BIO-5OH-ROSI-FAST Assigned Specialist: Senior Application Scientist, DMPK Division.

Executive Summary

Increasing the throughput of this compound analysis requires a holistic re-engineering of the workflow, not just a faster LC gradient. As a metabolite of Rosiglitazone (Avandia), 5-OH Rosiglitazone is more polar than the parent drug. In high-throughput settings, the risk is not just speed, but co-elution with matrix interferences (phospholipids) that elute early, or ion suppression from the parent drug if separation is compromised.

This guide prioritizes Supported Liquid Extraction (SLE) over traditional Solid Phase Extraction (SPE) for speed/cleanliness balance and advocates for ballistic gradients on sub-2 µm columns .

Part 1: Sample Preparation Optimization (The Bottleneck)

Q: We are currently using Solid Phase Extraction (SPE). It is clean but too slow. Can we switch to Protein Precipitation (PPT)?

A: While PPT is the fastest method, I strongly advise against it for high-throughput 5-OH Rosiglitazone analysis if you are using standard ESI sources.

  • The Problem: 5-OH Rosiglitazone is more polar than Rosiglitazone. In a simple PPT (e.g., Acetonitrile crash), phospholipids often co-elute with your early-eluting polar metabolites, causing significant matrix effects (ion suppression).

  • The Solution: Supported Liquid Extraction (SLE).

    • Why: SLE offers the cleanliness of Liquid-Liquid Extraction (LLE) but in a 96-well plate format amenable to automation. It removes phospholipids effectively, which PPT does not.

    • Throughput Gain: You eliminate the conditioning and equilibration steps required in SPE.

Comparison of Extraction Strategies:

FeatureProtein Precipitation (PPT)Solid Phase Extraction (SPE)Supported Liquid Extraction (SLE)
Throughput High (Fastest)Low (Multi-step)High (3-step)
Phospholipid Removal PoorExcellentExcellent
Cost per Sample LowHighMedium
Automation Potential HighMedium (Complex robotics)High (Simple dispensing)
Suitability for 5-OH Rosi Low (Risk of suppression)HighOptimal
Q: How do we automate the SLE workflow for maximum speed?

A: Implement a "Load-Wait-Elute" protocol on a 96-head liquid handler.

  • Load: Dilute plasma 1:1 with water/buffer and load onto the SLE plate (diatomaceous earth).

  • Wait: Allow 5 minutes for absorption (crucial for partition).

  • Elute: Dispense MTBE or Ethyl Acetate. Gravity elution often works, or apply gentle vacuum.

  • Dry & Reconstitute: Dry down under N2 and reconstitute in initial mobile phase.

Part 2: Chromatographic Acceleration

Q: Our current run time is 8 minutes. How do we get this under 3 minutes without losing resolution between the metabolite and parent?

A: You must leverage the polarity difference. 5-OH Rosiglitazone will elute before Rosiglitazone on a C18 column. The goal is to compress the Rosiglitazone (parent) peak without overlapping the 5-OH peak.

Protocol: The "Ballistic" Gradient

  • Column: Switch to a Sub-2 µm particle size (e.g., 1.7 µm C18, 50 x 2.1 mm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile (MeOH creates higher backpressure, limiting flow rate).

  • Flow Rate: 0.6 – 0.8 mL/min (requires UPLC/UHPLC).

Optimized Gradient Table:

Time (min) %B Action Mechanism
0.00 20% Injection Focuses analyte at head of column.
1.20 20% Isocratic Hold Elutes 5-OH Rosiglitazone (Polar).
1.21 95% Ballistic Ramp Rapidly elutes Rosiglitazone (Lipophilic).
1.80 95% Wash Cleans column of late eluters.
1.81 20% Re-equilibration Prepares for next injection.

| 2.50 | End | Next Injection | Total Cycle Time < 3 min |

Q: We see carryover of the parent drug (Rosiglitazone) interfering with the next sample's metabolite quantification. Why?

A: Rosiglitazone is highly lipophilic (LogP ~3.1). It sticks to the rotor seal and needle.

  • Fix 1: Use a strong needle wash consisting of Acetonitrile:Isopropanol:Acetone (40:40:20) + 0.1% Formic Acid.[1]

  • Fix 2: Implement a "sawtooth" wash gradient at the end of the run (cycling %B from 95% to 20% twice rapidly) to strip the column.

Part 3: Visualization & Logic

Workflow Diagram: High-Throughput 5-OH Rosiglitazone Analysis

This diagram illustrates the streamlined workflow using SLE and UPLC to minimize dead time.

G Sample Plasma Sample (Rosiglitazone + 5-OH Metabolite) Prep Sample Prep: SLE (96-well Plate) Removes Phospholipids Sample->Prep 1:1 Dilution LC UPLC Separation (Sub-2µm C18) Ballistic Gradient Prep->LC Elute & Inject MS MS/MS Detection (MRM Mode) ESI+ LC->MS < 3 min Run Data Data Analysis (Quantification) MS->Data Peak Integration

Caption: Streamlined "Load-Wait-Elute" workflow utilizing Supported Liquid Extraction (SLE) to maximize throughput while protecting the MS source.

Decision Tree: Selecting the Right Extraction Method

Use this logic to determine if you can afford the speed of PPT or need the robustness of SLE.

DecisionTree Start Start: Select Extraction Method Q1 Is the LLOQ < 1 ng/mL? Start->Q1 Result_SLE USE SLE (Supported Liquid Extraction) Reason: High sensitivity requires cleaner baseline. Q1->Result_SLE Yes Q2 Is the MS instrument a high-end Triple Quad? Q1->Q2 No Result_PPT USE PPT (Protein Precipitation) Reason: Instrument sensitivity compensates for matrix suppression. Q2->Result_PPT Yes Result_SLE2 USE SLE Reason: Older instruments cannot tolerate ion suppression. Q2->Result_SLE2 No

Caption: Decision logic for balancing sensitivity requirements against sample preparation speed.

Part 4: Troubleshooting & FAQs

Q: We observe peak tailing for 5-OH Rosiglitazone but not the parent. Why?

A: 5-OH Rosiglitazone contains a hydroxyl group that can interact with free silanols on the silica backbone of the column.

  • Fix: Ensure your mobile phase pH is controlled. Use 0.1% Formic Acid (pH ~2.7). This suppresses the ionization of silanols (keeping them neutral) and improves peak shape for polar basic compounds.

  • Hardware: Check if you are using a "Polar Embedded" C18 column. These are specifically designed to shield silanols and improve the shape of polar metabolites.

Q: Can we multiplex this assay?

A: Yes. Since the run time is short (<3 min), you can stagger injections using a dual-LC system (one MS, two LCs).

  • Strategy: While LC System 1 is equilibrating (1.8 - 2.5 min in the table above), LC System 2 injects. This effectively halves the cycle time to 1.25 minutes per sample .

Q: What are the specific MRM transitions?

A: Use the following transitions for maximum sensitivity (ESI Positive Mode):

  • Rosiglitazone: 358.1

    
     135.1[1]
    
  • 5-OH Rosiglitazone: 374.1

    
     151.1 (Note: The +16 Da mass shift corresponds to hydroxylation).
    
  • Internal Standard (Rosiglitazone-d3): 361.1

    
     138.1[1]
    

References

  • Kim, K. B., et al. (2009).[1] Simultaneous quantification of rosiglitazone and its two major metabolites, N-desmethyl and p-hydroxy rosiglitazone in human plasma by liquid chromatography/tandem mass spectrometry. Journal of Chromatography B. Link

  • Hruska, M. W., & Frye, R. F. (2004). Simplified method for the determination of rosiglitazone in human plasma using high-performance liquid chromatography with fluorescence detection. Journal of Chromatography B. Link

  • Biotage. (n.d.). Automated Sample Preparation Strategies for High-Throughput Bioanalysis. Link

  • FDA. (2018). Bioanalytical Method Validation Guidance for Industry. Link

Sources

Validation & Comparative

Comparative activity of 5-Hydroxy Rosiglitazone and Rosiglitazone on PPARγ

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comparative technical analysis of Rosiglitazone and its primary metabolite, 5-Hydroxy Rosiglitazone , focusing on their interaction with Peroxisome Proliferator-Activated Receptor Gamma (PPARγ).

Executive Summary

Rosiglitazone is a potent, selective synthetic agonist of PPARγ, utilized clinically to improve insulin sensitivity in Type 2 Diabetes Mellitus (T2DM).[1][2] This compound (CAS 257883-22-0) is its primary Phase I metabolite, formed predominantly by hepatic CYP2C8.

From a drug development perspective, the distinction is critical: Rosiglitazone drives the therapeutic effect , while This compound is pharmacologically negligible regarding insulin sensitization. This lack of activity in the metabolite prevents "runaway" pharmacodynamics but highlights the importance of CYP2C8 stability for maintaining therapeutic efficacy.

Chemical & Metabolic Context

Understanding the structural modification is prerequisite to analyzing the loss of affinity.

  • Rosiglitazone (Parent): Contains a pyridine ring linked to a thiazolidinedione (TZD) head group via an ethoxy-phenyl linker. The TZD head group is the pharmacophore responsible for hydrogen bonding with the PPARγ Ligand Binding Domain (LBD), specifically residues His323, His449, and Tyr473.

  • This compound (Metabolite): Formed via hydroxylation at the 5-position of the pyridine ring. While the TZD head group remains intact, the polarity introduced by the hydroxyl group on the "tail" alters the hydrophobic interactions within the LBD pocket, drastically reducing binding affinity.

Metabolic Pathway Visualization

The following diagram illustrates the conversion mediated by Cytochrome P450 enzymes.

Metabolism Rosi Rosiglitazone (Active Agonist) CYP CYP2C8 (Major) CYP2C9 (Minor) Rosi->CYP FiveOH This compound (Inactive/Weak Metabolite) CYP->FiveOH Hydroxylation (Pyridine Ring) Conjugates Sulfate/Glucuronide Conjugates (Excretion) FiveOH->Conjugates Phase II Metabolism

Figure 1: Hepatic biotransformation of Rosiglitazone.[3] The primary clearance pathway deactivates the drug via CYP2C8-mediated hydroxylation.

Pharmacodynamics: The Core Comparison

Binding Affinity and Transcriptional Potency

The therapeutic efficacy of thiazolidinediones relies on their ability to stabilize Helix 12 of the PPARγ LBD. Rosiglitazone achieves this at nanomolar concentrations.[4] The 5-hydroxy metabolite, despite retaining the TZD warhead, exhibits a loss of potency so significant that it is classified as therapeutically inactive.

Table 1: Quantitative Activity Profile

FeatureRosiglitazone (Parent)This compound (Metabolite)
PPARγ Binding Affinity (

)
~40 nM> 1,000 nM (Low Affinity)
Functional Potency (

)
30 – 60 nM > 10,000 nM (Inactive)
PPARα / PPARδ Activity Inactive (Selective)Inactive
Primary Physiological Role Insulin SensitizationMetabolic Clearance Product
Clinical Relevance Therapeutic AgentBiomarker for CYP2C8 Activity

Key Insight: The introduction of the hydroxyl group on the pyridine tail disrupts the hydrophobic tail-pocket interactions required for high-affinity binding. Consequently, this compound does not contribute to the glucose-lowering effects observed in vivo.

Experimental Protocols for Validation

To verify the comparative activity in a research setting, the following self-validating protocols are recommended.

Experiment A: TR-FRET PPARγ Competitive Binding Assay

This assay measures the ability of the test compound to displace a fluorescently labeled ligand from the recombinant PPARγ LBD.

  • Reagents: Recombinant GST-PPARγ-LBD, Terbium-labeled anti-GST antibody, Fluormone™ Pan-PPAR Green (tracer).

  • Preparation: Dilute Rosiglitazone and this compound in DMSO (10-point serial dilution, starting at 10 µM).

  • Incubation: Mix 20 µL of protein/antibody mix with 20 µL of tracer and 1 µL of test compound in a 384-well black plate.

  • Equilibrium: Incubate for 2 hours at room temperature in the dark to reach equilibrium.

  • Readout: Measure Time-Resolved Fluorescence Energy Transfer (TR-FRET) on a plate reader (Ex: 340 nm, Em: 495 nm & 520 nm).

  • Validation: Calculate the 520/495 ratio. Rosiglitazone should show a sigmoidal dose-response (

    
     nM). This compound should show a flat line or a shift to 
    
    
    
    M.
Experiment B: Cell-Based Luciferase Reporter Assay

This functional assay determines if binding translates to transcriptional activation.

  • Cell Line: HEK293T or CV-1 cells.

  • Transfection: Co-transfect with:

    • Expression plasmid: pCMV-PPARγ.

    • Reporter plasmid: PPRE-Luc (Luciferase driven by PPAR Response Elements).

    • Control: Renilla luciferase (for normalization).

  • Treatment: 24 hours post-transfection, treat cells with vehicle (DMSO), Rosiglitazone (0.1 nM – 10 µM), and this compound (0.1 nM – 10 µM).

  • Lysis & Detection: After 24 hours, lyse cells and add Dual-Glo® Luciferase Reagent.

  • Analysis: Normalize Firefly luminescence to Renilla. Plot Fold Induction vs. Log[Concentration].

Experimental Workflow Visualization

Workflow cluster_0 Step 1: Preparation cluster_1 Step 2: Assay Execution cluster_2 Step 3: Data Analysis Compounds Prepare 10mM Stocks (DMSO) Dilution Serial Dilution (1:3 steps) Compounds->Dilution Treatment Treat Cells (24h) Rosiglitazone vs. 5-OH-Rosi Dilution->Treatment Transfection Co-transfect HEK293T (PPARg + PPRE-Luc) Transfection->Treatment Readout Measure Luminescence Treatment->Readout CurveFit Non-linear Regression (Calculate EC50) Readout->CurveFit

Figure 2: Step-by-step workflow for validating transcriptional potency differences.

Implications for Drug Development[7]

  • Safety & Toxicity: Since this compound is inactive at the receptor, it does not contribute to PPARγ-mediated side effects (e.g., fluid retention, adipogenesis). However, its formation confirms the drug's dependence on CYP2C8.

  • Drug-Drug Interactions (DDI): Co-administration with CYP2C8 inhibitors (e.g., Gemfibrozil) will block the conversion to this compound, causing parent Rosiglitazone levels to spike, potentially leading to overdose toxicity. Conversely, CYP2C8 inducers (e.g., Rifampin) will accelerate the conversion to the inactive 5-Hydroxy form, reducing therapeutic efficacy.

  • Metabolite Identification: In pharmacokinetic (PK) studies, this compound serves as a specific marker for CYP2C8 metabolic capacity.

References

  • Lehmann, J. M., et al. (1995). An antidiabetic thiazolidinedione is a high affinity ligand for peroxisome proliferator-activated receptor gamma (PPAR gamma).[2][3] Journal of Biological Chemistry. Link

  • Baldwin, S. J., et al. (1999). Cytochrome P450 isoenzymes responsible for the metabolism of the thiazolidinedione antidiabetic drug rosiglitazone.[3][5][6] British Journal of Clinical Pharmacology. Link

  • FDA Drug Approval Package. (1999). Avandia (Rosiglitazone Maleate) Pharmacology Review. U.S. Food and Drug Administration.[1][3] Link

  • Nissen, S. E., & Wolski, K. (2007). Effect of rosiglitazone on the risk of myocardial infarction and death from cardiovascular causes. New England Journal of Medicine. Link

  • ChemicalBook. (2023). This compound Product and Safety Data. Link

Sources

Comparative pharmacokinetic analysis of Rosiglitazone and 5-Hydroxy Rosiglitazone

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comparative analysis of Rosiglitazone , a potent thiazolidinedione (TZD) insulin sensitizer, and its primary oxidative metabolite, 5-Hydroxy Rosiglitazone (also known as p-hydroxy rosiglitazone). While Rosiglitazone remains a reference standard for PPAR


 agonism, its metabolic profile—specifically the formation of this compound via CYP2C8—serves as a critical biomarker for enzymatic activity and drug-drug interaction (DDI) potential. This guide synthesizes pharmacokinetic (PK) data, metabolic pathways, and bioanalytical protocols for researchers in metabolic disease and toxicology.
Metabolic Pathway & Mechanism

Rosiglitazone undergoes extensive hepatic metabolism, primarily N-demethylation and hydroxylation.[1][2][3][4] The formation of this compound is catalyzed predominantly by CYP2C8 , with a minor contribution from CYP2C9 .[1][2][3][5] This makes the metabolite ratio a specific in vivo probe for CYP2C8 phenotypic activity.

Key Mechanistic Insight: Unlike the parent compound, the 5-Hydroxy metabolite exhibits significantly reduced affinity for the PPAR


 receptor, rendering it pharmacologically negligible for therapeutic efficacy but vital for pharmacokinetic modeling.

MetabolicPathway Rosi Rosiglitazone (Parent Drug) CYP2C8 CYP2C8 (Major Pathway) Rosi->CYP2C8 CYP2C9 CYP2C9 (Minor Pathway) Rosi->CYP2C9 FiveOH This compound (Metabolite I) CYP2C8->FiveOH Hydroxylation NDes N-Desmethyl Rosiglitazone (Metabolite II) CYP2C8->NDes N-Demethylation CYP2C9->FiveOH Conjugates Sulfate/Glucuronide Conjugates FiveOH->Conjugates Phase II Metabolism

Figure 1: Hepatic metabolic pathway of Rosiglitazone highlighting the CYP2C8-mediated formation of this compound.

Comparative Pharmacokinetic Profile

The following data contrasts the parent drug with its 5-hydroxy metabolite. Note the distinct difference in circulating concentrations and pharmacological potency.

ParameterRosiglitazone (Parent)This compound (Metabolite)Significance
Primary Target PPAR

Agonist (High Affinity)
PPAR

(Low/Negligible Affinity)
Metabolite does not contribute to therapeutic insulin sensitization [1].
Potency (EC50) ~60 nM> 100-fold lower potencyParent drug drives clinical efficacy; metabolite is inactive [1][4].
Plasma Exposure (Cmax) ~260–400 ng/mL (4mg dose)~10–25 ng/mLMetabolite circulates at <10% of parent concentration [2].
Elimination Half-life 3 – 4 hoursSimilar to parent (formation rate-limited)Parallel elimination kinetics observed in plasma [3].
Protein Binding 99.8% (Albumin)High (>99%)Both compounds are extensively bound, limiting free fraction [4].
Metabolic Driver N/A (Substrate)CYP2C8 ActivityMetabolite levels correlate with CYP2C8 genotype (e.g., *3 variants) [5].[2]

Expert Insight: The low circulating concentration of this compound (1–25 ng/mL linear range in assays) necessitates highly sensitive LC-MS/MS methods. Standard UV detection is often insufficient for quantifying the metabolite in clinical samples [2].

Experimental Protocol: Simultaneous Bioanalysis

To accurately assess the pharmacokinetic ratio, a validated LC-MS/MS method is required. The protocol below is designed for high-throughput quantification in human plasma, ensuring separation of the parent from its hydroxylated and desmethyl metabolites.

Methodology: LC-MS/MS Workflow

1. Sample Preparation (Protein Precipitation):

  • Matrix: 100

    
    L Human Plasma.
    
  • Internal Standard (IS): Rosiglitazone-d3 (40 ng/mL in Acetonitrile).[6]

  • Procedure: Add 200

    
    L ACN containing IS to plasma. Vortex vigorously for 30s.[7] Centrifuge at 13,000 rpm for 10 mins. Inject supernatant.[7]
    

2. Chromatographic Conditions:

  • Column: Luna C18 (100 mm x 2.0 mm, 3

    
    m particle size) or equivalent.[6]
    
  • Mobile Phase: Isocratic elution.[8]

    • Acetonitrile : 0.1% Formic Acid (aq) = 60 : 40 (v/v).

  • Flow Rate: 0.2 mL/min.[6]

  • Run Time: ~2.5 to 3.0 minutes.

3. Mass Spectrometry Settings (ESI+):

  • Mode: Selected Reaction Monitoring (SRM).

  • Transitions:

    • Rosiglitazone: m/z 358.1

      
       135.1[6]
      
    • This compound: m/z 374.1

      
       151.1[6]
      
    • N-Desmethyl Rosiglitazone: m/z 344.2

      
       121.1[6]
      

BioanalyticalWorkflow Sample Plasma Sample (100 µL) Precipitation Protein Precipitation (200 µL ACN + IS) Sample->Precipitation Centrifuge Centrifugation (13,000 rpm, 10 min) Precipitation->Centrifuge Supernatant Supernatant Extraction Centrifuge->Supernatant LC LC Separation (Luna C18, Isocratic 60:40) Supernatant->LC MS MS/MS Detection (ESI+) SRM Mode LC->MS Output Quantification (Rosi: 358.1->135.1) (5-OH: 374.1->151.1) MS->Output

Figure 2: Step-by-step LC-MS/MS bioanalytical workflow for simultaneous quantification.

Clinical & Research Implications
  • CYP2C8 Phenotyping: The ratio of Rosiglitazone to this compound is a robust metric for assessing CYP2C8 activity in vivo. This is particularly relevant when studying drug-drug interactions with strong CYP2C8 inhibitors (e.g., gemfibrozil) or inducers (e.g., rifampin) [5].

  • Toxicology: While the 5-hydroxy metabolite is pharmacologically inactive regarding insulin sensitization, monitoring its accumulation is standard in toxicology studies to rule out off-target effects in renal or hepatic tissue, especially in patients with renal impairment where conjugate elimination may be delayed [3].

References
  • Kim, K. B., et al. (2009). Simultaneous quantification of rosiglitazone and its two major metabolites, N-desmethyl and p-hydroxy rosiglitazone in human plasma by liquid chromatography/tandem mass spectrometry . Journal of Chromatography B. Available at: [Link]

  • Pharmacokinetics of rosiglitazone in patients with varying degrees of renal insufficiency . Clinical Pharmacology & Therapeutics. Available at: [Link]

  • Avandia (Rosiglitazone Maleate) Prescribing Information . U.S. Food and Drug Administration (FDA).[9] Available at: [Link][5]

  • Rosiglitazone Pathway, Pharmacokinetics . PharmGKB. Available at: [Link]

Sources

5-Hydroxy Rosiglitazone as a potential biomarker of Rosiglitazone metabolism

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Researchers, DMPK Scientists, and Drug Development Professionals[1]

Executive Summary

In the assessment of drug-drug interaction (DDI) potential, Rosiglitazone remains a critical in vitro and in vivo probe substrate for Cytochrome P450 2C8 (CYP2C8) .[1][2] While the parent drug's clearance is often measured, the quantification of its specific metabolite, 5-Hydroxy Rosiglitazone (often referred to in literature as p-hydroxy rosiglitazone), offers a superior, reaction-phenotyped metric for enzymatic activity.[1]

This guide compares the utility of this compound against alternative biomarkers (N-desmethyl rosiglitazone) and establishes the gold-standard LC-MS/MS protocol for its quantification.[1]

Part 1: Mechanistic Basis & Metabolic Causality[1]

Rosiglitazone is metabolized primarily by CYP2C8, with a minor contribution from CYP2C9.[1][3][4][5][6] The metabolic profile yields two major products:[1][5][6][7][8][9]

  • This compound: Formed via hydroxylation (Mass shift +16 Da).[1]

  • N-Desmethyl Rosiglitazone: Formed via N-demethylation (Mass shift -14 Da).[1]

Why this compound? While both metabolites are generated by CYP2C8, kinetic studies indicate that N-desmethyl rosiglitazone has a higher relative contribution from CYP2C9 (~30%) compared to the hydroxylated metabolite (~15%).[1] Therefore, monitoring the formation of this compound provides a more specific index of CYP2C8 activity, particularly when screening for time-dependent inhibition (TDI) or polymorphism effects (e.g., CYP2C8*3).[1]

Diagram 1: Rosiglitazone Metabolic Pathway

The following diagram illustrates the competitive enzymatic pathways and the specificity of the 5-Hydroxy route.[1]

Rosiglitazone_Metabolism Rosi Rosiglitazone (Parent Drug) CYP2C8 CYP2C8 (Major Pathway) Rosi->CYP2C8 CYP2C9 CYP2C9 (Minor Pathway) Rosi->CYP2C9 FiveOH This compound (Target Biomarker) +16 Da CYP2C8->FiveOH Hydroxylation (High Specificity) NDes N-Desmethyl Rosiglitazone (Alternative) -14 Da CYP2C8->NDes Demethylation CYP2C9->FiveOH ~15% Contribution CYP2C9->NDes ~30% Contribution

Caption: Metabolic flux of Rosiglitazone.[1][5][6] Note the higher specificity of the hydroxylation pathway (Green) to CYP2C8 compared to the demethylation pathway.[1]

Part 2: Comparative Analysis of Biomarkers[1]

The following table objectively compares this compound against the alternative metabolite (N-Desmethyl) and the Parent Depletion method.

Table 1: Biomarker Performance Comparison

FeatureThis compoundN-Desmethyl RosiglitazoneParent Depletion (Rosiglitazone)
Primary Enzyme CYP2C8CYP2C8CYP2C8 (+ CYP2C9/2E1)
CYP2C9 Cross-Reactivity Low (~15%) Moderate (~30%)Moderate
Analytical Sensitivity High (distinct +16 Da shift)High (distinct -14 Da shift)Moderate (requires measuring small loss)
Kinetic Suitability Excellent for

determination
GoodPoor for low-turnover conditions
FDA Status Acceptable CYP2C8 MarkerSecondary MarkerGeneral Clearance Marker

Expert Insight: Using Parent Depletion alone is insufficient for low-turnover compounds or when precise


 values are needed for inhibition studies. You must measure metabolite formation.[1] Between the two metabolites, This compound  is the superior choice for in vitro phenotyping because it minimizes the "noise" from CYP2C9, ensuring that any inhibition observed is truly reflecting CYP2C8 modulation.[1]
Part 3: Analytical Protocol (LC-MS/MS)

To validate this biomarker, a robust analytical method is required.[1] The following protocol utilizes LC-MS/MS (MRM mode) , which is the industry gold standard over HPLC-UV due to the required sensitivity (LLOQ ~1 ng/mL).[1]

3.1 Mass Spectrometry Parameters

Instrument: Triple Quadrupole MS (ESI Positive Mode)

AnalytePrecursor Ion (

)
Product Ion (

)
Cone Voltage (V)Collision Energy (eV)
Rosiglitazone 358.1135.13025
5-Hydroxy Rosi 374.1 151.1 3228
N-Desmethyl Rosi 344.2121.13025
IS (Rosi-d3) 361.1138.13025
3.2 Experimental Workflow

This protocol describes an in vitro incubation using Human Liver Microsomes (HLM).

Reagents:

  • Phosphate Buffer (100 mM, pH 7.4)[1]

  • NADPH Regenerating System (1.3 mM NADP+, 3.3 mM Glucose-6-phosphate, 0.4 U/mL G6PDH)[1]

  • Stop Solution: Ice-cold Acetonitrile (ACN) with Internal Standard (IS).

Step-by-Step Protocol:

  • Pre-Incubation: Thaw HLM on ice. Dilute to 0.5 mg/mL protein concentration in Phosphate Buffer. Add Rosiglitazone (substrate) at

    
     concentration (~10-25 
    
    
    
    M).[1] Pre-warm at 37°C for 5 minutes.
  • Initiation: Add NADPH regenerating system to start the reaction.[1]

  • Incubation: Incubate at 37°C with shaking.

    • Timepoint: 20-30 minutes (Must be within the linear range of metabolite formation).

  • Termination: Add volume of Stop Solution (ACN + IS) equal to 2x the incubation volume.

  • Extraction: Vortex for 1 minute; Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet proteins.

  • Analysis: Inject supernatant (5-10

    
    L) onto LC-MS/MS system.
    
Diagram 2: Experimental Workflow

Experimental_Workflow Prep 1. Preparation HLM + Buffer + Rosiglitazone (10µM) PreWarm 2. Pre-Warm 37°C for 5 mins Prep->PreWarm Start 3. Initiation Add NADPH PreWarm->Start React 4. Reaction Incubate 20-30 mins Start->React Stop 5. Termination Add Ice-Cold ACN + IS React->Stop Spin 6. Extraction Centrifuge 10,000g Stop->Spin Analyze 7. LC-MS/MS Analysis Quantify m/z 374.1 -> 151.1 Spin->Analyze

Caption: Standardized workflow for measuring this compound formation in HLM.

Part 4: Data Interpretation & Validation[1]

To ensure the trustworthiness of your data, you must validate that the formation of this compound is indeed CYP2C8-driven in your specific lot of microsomes.[1]

Validation Strategy: Chemical Inhibition Run the protocol above in the presence of Montelukast (a selective CYP2C8 inhibitor).[1]

  • Expectation: Montelukast should inhibit the formation of this compound with an

    
     < 1 
    
    
    
    M.[1]
  • Negative Control: Sulfaphenazole (CYP2C9 inhibitor) should show minimal inhibition (< 20%) of 5-Hydroxy formation.[1]

Calculation of Intrinsic Clearance (


): 


[1]
  • 
    :  Maximum velocity of 5-Hydroxy formation (nmol/min/mg protein).[1][7]
    
  • 
    :  Michaelis-Menten constant (typically ~25 
    
    
    
    M for Rosiglitazone).[1]

Self-Validating Check: If you observe high formation of this compound but it is not inhibited by Montelukast, your microsomes may have atypical CYP expression or the assay is detecting a non-specific isobaric interference.[1]

References
  • FDA Guidance for Industry. (2020).[1] In Vitro Drug Interaction Studies — Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions.Link

  • Kim, K. B., et al. (2009).[1][9] Simultaneous quantification of rosiglitazone and its two major metabolites, N-desmethyl and p-hydroxy rosiglitazone in human plasma by liquid chromatography/tandem mass spectrometry.[8][9] Journal of Chromatography B. Link[9]

  • Baldwin, S. J., et al. (1999).[1] Cytochrome P450 2C8 is the major enzyme responsible for the metabolism of rosiglitazone in human liver microsomes.[1][4][5][6][7] Drug Metabolism and Disposition.[3][5][6] Link

  • VandenBrink, B. M., et al. (2011).[1] Evaluation of CYP2C8 Inhibition In Vitro: Utility of Montelukast as a Selective CYP2C8 Probe Substrate.[1] Drug Metabolism and Disposition.[3][5][6] Link

Sources

Comparison of 5-Hydroxy Rosiglitazone formation in different species

[1][2]

Executive Summary: The Metabolic Divergence

In the safety assessment of Rosiglitazone (Avandia), the formation of 5-Hydroxy Rosiglitazone (also known as para-hydroxy rosiglitazone or M-III) represents a critical checkpoint in cross-species extrapolation. While the qualitative metabolic profile—consisting primarily of N-demethylation and hydroxylation—appears conserved across human, rat, and dog, the quantitative kinetics and secondary metabolic fates differ significantly.

This guide provides a technical analysis of these interspecies differences, focusing on the CYP2C8-mediated formation of the 5-hydroxy metabolite. It is designed to assist researchers in selecting appropriate preclinical models and interpreting safety data in the context of human risk assessment (MIST guidelines).

Metabolic Pathway & Mechanism[3][4][5][6][7]

The formation of this compound is a Phase I oxidative reaction occurring on the pyridine ring. In humans, this pathway is predominantly catalyzed by CYP2C8 , with a minor contribution from CYP2C9.[1][2]

Mechanistic Pathway Diagram

The following diagram illustrates the primary metabolic divergence points for Rosiglitazone, highlighting the species-dependent dominance of specific pathways.

RosiglitazoneMetabolismcluster_PhaseIIPhase II ConjugationRosiRosiglitazone(Parent)CYP2C8CYP2C8 (Human)CYP2C (Rat/Dog)Rosi->CYP2C8OxCleaveOxidative Cleavage Products(Thiazolidinedione Ring Scission)Rosi->OxCleave Species Specific:High in Dogs (23-32%)Low in Humans (4%)FiveOHThis compound(p-Hydroxy / M-III)*Major Human Metabolite*CYP2C8->FiveOH Hydroxylation(Pyridine Ring)NDesN-Desmethyl Rosiglitazone(M-IV)CYP2C8->NDes N-DemethylationSulfateSulfateFiveOH->Sulfate SulfotransferaseGlucuronideGlucuronideFiveOH->Glucuronide UGTs

Figure 1: Primary metabolic pathways of Rosiglitazone.[1] Note the dual formation of 5-Hydroxy and N-Desmethyl metabolites, and the significant oxidative cleavage pathway observed in dogs.

Interspecies Comparison: Quantitative Analysis

The following data synthesizes kinetic parameters (


Table 1: Kinetic Parameters of this compound Formation[2]
ParameterHuman (HLM) Rat (RLM) Dog (DLM) Implication
Primary Enzyme CYP2C8 (Major), CYP2C9 (Minor)CYP2C11 / CYP2C6CYP2C IsoformsHuman-Rat orthology is driven by CYP2C subfamily similarities.

(Formation)
~1.64 nmol/mg/min*51.09 nmol/mg/minLower than RatRats exhibit a much higher intrinsic capacity for hydroxylation than humans.

(Affinity)
~25 µM78.52 µMN/A**Human CYP2C8 has a higher affinity (lower

) for the substrate than rat enzymes.
Metabolic Ratio Balanced (5-OH

N-Des)
N-Desmethyl > 5-HydroxyN-Desmethyl > 5-HydroxyRats preferentially favor N-demethylation over hydroxylation compared to humans.
Clearance (

)
Low to ModerateHighHighRats and dogs act as "high clearance" species; Humans are "low clearance".

*Note: Human


Key Species-Specific Observations
  • Human: The formation of this compound is a major clearance pathway. The metabolite subsequently undergoes sulfation or glucuronidation. The half-life (

    
    ) is prolonged (3-4 hours) compared to preclinical species.
    
  • Rat: While qualitatively similar, the rat liver microsomes produce the N-desmethyl metabolite at a significantly higher rate (

    
     nmol/mg/min) than the 5-hydroxy metabolite (
    
    
    nmol/mg/min).[3] This makes the rat a relevant but quantitatively distinct model.
  • Dog: The dog presents a unique challenge. While it forms this compound, it exhibits a significantly higher rate of oxidative cleavage of the thiazolidinedione ring (23-32% of dose) compared to humans (4%). This can lead to false-positive hepatotoxicity signals in preclinical safety studies due to species-specific reactive intermediates.

Experimental Protocol: Determination of Formation Kinetics

To generate the data described above, a rigorous "Product Formation" assay is required. This protocol is designed to isolate the formation rate of this compound in liver microsomes.

Workflow Diagram

ExperimentalProtocolStartMicrosomal Preparation(0.4 mg/mL Protein)PreIncPre-incubation37°C, 5 mins(Buffer + Microsomes + Substrate)Start->PreIncInitiateInitiate ReactionAdd NADPH (1 mM final)PreInc->InitiateIncubateIncubation5 - 30 mins (Linear Phase)Initiate->IncubateQuenchQuench ReactionAdd Ice-Cold Acetonitrile (1:3 v/v)Internal Standard IncludedIncubate->QuenchCentrifugeCentrifugation16,000 x g, 20 mins, 4°CQuench->CentrifugeAnalysisLC-MS/MS AnalysisQuantify 5-OH Rosiglitazone(m/z 374.4 -> Product Ions)Centrifuge->Analysis

Figure 2: Step-by-step workflow for the in vitro determination of metabolite formation kinetics.

Detailed Methodology (Self-Validating System)

1. Incubation System:

  • Buffer: 100 mM Potassium Phosphate (pH 7.4).

  • Protein: Liver Microsomes (Human, Rat, Dog) at 0.4 mg/mL . Rationale: Optimized to ensure <10% substrate depletion, maintaining Michaelis-Menten conditions.

  • Substrate: Rosiglitazone (Range: 0.5 – 500 µM).[1][4] Rationale: Spans the anticipated

    
     (~25 µM) to accurately determine kinetic parameters.
    

2. Initiation & Reaction:

  • Pre-warm mixture for 5 minutes at 37°C.

  • Initiate with NADPH-generating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase, 3.3 mM

    
    ).
    
  • Critical Control: Run a "minus-NADPH" control to rule out non-CYP mediated degradation.

3. Termination & Extraction:

  • Quench with ice-cold Acetonitrile containing an internal standard (e.g., Rosiglitazone-d3).

  • Why Acetonitrile? It precipitates proteins effectively while maximizing the recovery of the polar 5-hydroxy metabolite.

4. Analytical Quantification (LC-MS/MS):

  • Column: C18 Reverse Phase (e.g., Waters XBridge, 3.5 µm).

  • Mobile Phase: Gradient elution with 0.1% Formic Acid in Water (A) and Acetonitrile (B).

  • Detection: MRM mode. Monitor transition 374.1

    
     [Product Ion]  (typically m/z 151 or similar pyridine fragment).
    
  • Validation: Ensure the calibration curve covers 5–2000 nM to capture the wide dynamic range of formation rates across species.

Implications for Drug Development[10]

  • Safety Margins: When calculating safety margins based on metabolite exposure (MIST), rely on AUC data rather than

    
    . The rat is a conservative model for 5-OH exposure due to its high hepatic blood flow and rapid formation rate, but the rapid elimination may underestimate the duration of exposure compared to humans.
    
  • Hepatotoxicity Signals: Be cautious when interpreting liver signals in dogs . The high rate of oxidative cleavage (ring scission) in dogs generates reactive intermediates not present at significant levels in humans. Toxicity seen in dogs may not be relevant to humans if it is driven by this specific pathway.

  • DDI Prediction: Since human 5-OH formation is CYP2C8-dependent, it is highly susceptible to inhibition by Gemfibrozil (strong CYP2C8 inhibitor). Preclinical species (Rat/Dog) rely on orthologous enzymes (e.g., CYP2C11), so human DDI magnitude must be predicted using human

    
     values, not animal data.
    

References

  • Rosiglitazone Metabolism in Human Liver Microsomes Using a Substrate Depletion Method . European Journal of Drug Metabolism and Pharmacokinetics. Available at: [Link]

  • In vitro characterization of rosiglitazone metabolites and determination of the kinetic parameters employing rat liver microsomal fraction . Journal of Pharmacy and Pharmacology. Available at: [Link]

  • Characterization of the cytochrome P450 enzymes involved in the in vitro metabolism of rosiglitazone . British Journal of Clinical Pharmacology. Available at: [Link]

  • FDA Pharmacology Review: Avandia (Rosiglitazone) . Center for Drug Evaluation and Research. Available at: [Link]

  • Species differences in microsomal metabolism of Xanthine-Derived A1 Adenosine Receptor Ligands . Molecules. Available at: [Link]

Comparative Potency Guide: 5-Hydroxy Rosiglitazone vs. Glitazone Alternatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a rigorous technical comparison of 5-Hydroxy Rosiglitazone against its parent compound and other thiazolidinediones (TZDs), specifically designed for drug development professionals.

Executive Summary

In the development of PPAR


 agonists, understanding the pharmacological contribution of metabolites is critical for establishing pharmacokinetic-pharmacodynamic (PK/PD) models. While Pioglitazone possesses highly active metabolites that drive therapeutic efficacy, Rosiglitazone's primary metabolites—specifically this compound and N-desmethyl Rosiglitazone—exhibit significantly reduced potency (20- to 55-fold lower affinity)  compared to the parent compound. This guide details the experimental evidence, relative potency metrics, and validated protocols for assessing these interactions.
Pharmacological Profile & Potency Analysis

The therapeutic efficacy of glitazones hinges on their ability to bind the ligand-binding domain (LBD) of the nuclear receptor PPAR


. The following data synthesizes competitive binding and transcriptional activation assays to establish a hierarchy of potency.
2.1 Comparative Potency Metrics (

&

)
CompoundRolePPAR


(Transactivation)
Binding Affinity (

)
Relative Potency (vs. Parent)
Rosiglitazone Parent Drug30 – 60 nM ~40 nM100% (Reference)
This compound Metabolite (Phase I)1.2 – 3.0

M
> 1

M
~2% – 5%
N-desmethyl Rosiglitazone Metabolite (Phase I)0.6 – 1.5

M
~0.5 - 1

M
~4% – 8%
Pioglitazone Alternative TZD500 – 700 nM ~300 - 600 nM~10%
Troglitazone Discontinued TZD500 – 1000 nM ~1.0

M
~5%

Critical Insight: Unlike Pioglitazone, whose metabolites (M-III, M-IV) retain 40–60% of the parent's activity and contribute significantly to in vivo efficacy, This compound is pharmacologically negligible for glycemic control at therapeutic doses. Its formation represents a clearance pathway rather than bioactivation.

2.2 Mechanism of Action (Signaling Pathway)

The following diagram illustrates the PPAR


 activation pathway. Rosiglitazone acts as a high-affinity ligand, inducing a conformational change in the LBD that recruits co-activators (e.g., SRC-1) and displaces co-repressors (e.g., NCoR).

PPAR_Pathway Ligand Ligand (Rosiglitazone / 5-OH Rosi) PPAR PPARγ (Nuclear Receptor) Ligand->PPAR High Affinity Binding Complex Heterodimer Complex (PPARγ-RXRα) PPAR->Complex Dimerization RXR RXRα (Retinoid X Receptor) RXR->Complex DNA PPRE (DNA Response Element) Complex->DNA Nuclear Translocation & Binding Transcription Transcription (GLUT4, Adiponectin) DNA->Transcription Co-activator Recruitment (SRC-1)

Figure 1: The canonical PPAR


 activation pathway. This compound binds to the same pocket but with significantly lower affinity, failing to efficiently stabilize the active conformation required for maximal co-activator recruitment.
Experimental Framework: Validated Protocols

To replicate these potency findings, the following self-validating protocols are recommended. These workflows prioritize reproducibility and signal-to-noise ratio optimization.

Protocol A: PPAR

Nuclear Receptor Competitive Binding Assay

Objective: Determine the


 (inhibition constant) of this compound by displacing a radiolabeled high-affinity ligand.

Reagents:

  • Recombinant Human PPAR

    
    -LBD (GST-tagged).
    
  • Radioligand: [³H]-Rosiglitazone (Specific Activity ~40-60 Ci/mmol).

  • Test Compounds: Rosiglitazone (Control), this compound.[1]

  • Buffer: 50 mM HEPES (pH 7.4), 10 mM NaCl, 1 mM DTT, 0.01% NP-40.

Workflow:

  • Preparation: Dilute PPAR

    
    -LBD protein to 10 nM in assay buffer.
    
  • Dosing: Prepare serial dilutions of this compound (range: 1 nM to 100

    
    M) and unlabeled Rosiglitazone (range: 0.1 nM to 10 
    
    
    
    M).
  • Incubation: Mix 20

    
    L protein + 20 
    
    
    
    L test compound + 20
    
    
    L [³H]-Rosiglitazone (final conc. 5 nM).
  • Equilibrium: Incubate at 4°C for 2 hours (equilibrium is slower at 4°C but protein stability is higher).

  • Separation: Terminate reaction using dextran-coated charcoal or hydroxyapatite filtration to separate bound from free ligand.

  • Quantification: Measure radioactivity via liquid scintillation counting (LSC).

  • Analysis: Plot % Specific Binding vs. Log[Concentration]. Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation:
    
    
Protocol B: Cell-Based Luciferase Reporter Assay (Transactivation)

Objective: Measure functional potency (


) in a cellular environment.

Assay_Workflow Step1 Cell Seeding (HEK293 or COS-7) 24h Incubation Step2 Transient Transfection (Plasmids: PPRE-Luc + PPARγ Expression Vector) Step1->Step2 Step3 Ligand Treatment (Dose Response: 1nM - 10µM) 24h Incubation Step2->Step3 Step4 Lysis & Substrate Addition (Luciferin) Step3->Step4 Step5 Luminescence Measurement (RLU Quantification) Step4->Step5

Figure 2: Step-by-step workflow for the PPAR


 transactivation reporter assay.

Methodology:

  • Cell Culture: Seed HEK293T cells at

    
     cells/well in 96-well plates.
    
  • Transfection: Co-transfect with:

    • pGL3-PPRE-Luc: Luciferase reporter driven by 3x PPRE (Peroxisome Proliferator Response Element).

    • pcDNA3-hPPAR

      
      :  Constitutive expression vector for human PPAR
      
      
      
      .
    • pRL-TK: Renilla luciferase control for normalization of transfection efficiency.

  • Treatment: 24 hours post-transfection, treat cells with increasing concentrations of Rosiglitazone (0.1 nM – 1

    
    M) and this compound (10 nM – 50 
    
    
    
    M). Include a DMSO vehicle control (0.1% final).
  • Detection: Use a Dual-Luciferase® Reporter Assay System. Lyses cells and measure Firefly luminescence (Signal) followed by Renilla luminescence (Normalizer).

  • Data Processing: Calculate Relative Light Units (RLU) = Firefly/Renilla. Fit data to a 4-parameter logistic (4PL) curve to derive

    
    .
    
Structural & Metabolic Insights

The metabolic conversion of Rosiglitazone is primarily mediated by CYP2C8.[2][3] The structural modification in this compound typically involves hydroxylation of the pyridine ring. This addition of a polar hydroxyl group disrupts the hydrophobic interactions within the PPAR


 ligand-binding pocket (specifically near Helix 12), resulting in the drastic loss of affinity observed in the data above.

Metabolism Rosi Rosiglitazone (Active Drug) CYP CYP2C8 (Liver Microsomes) Rosi->CYP OH_Rosi This compound (Weakly Active) CYP->OH_Rosi Hydroxylation (Pyridine Ring) ND_Rosi N-Desmethyl Rosiglitazone (Weakly Active) CYP->ND_Rosi N-Demethylation

Figure 3: Metabolic pathway of Rosiglitazone. Unlike Pioglitazone, where metabolites sustain therapy, Rosiglitazone's metabolism is an inactivation process.

References
  • Lehmann, J. M., et al. (1995).[4] "An antidiabetic thiazolidinedione is a high affinity ligand for peroxisome proliferator-activated receptor gamma (PPAR gamma)."[2][4][5][6][7] Journal of Biological Chemistry.

  • Willson, T. M., et al. (1996).[4] "The structure-activity relationship between peroxisome proliferator-activated receptor gamma agonism and the antihyperglycemic activity of thiazolidinediones." Journal of Medicinal Chemistry.

  • Baldwin, S. J., et al. (1999). "Cytochrome P450 2C8 and 2C9 are responsible for the metabolism of the thiazolidinedione antidiabetic drug rosiglitazone."[2][8] British Journal of Clinical Pharmacology.

  • Kirchheiner, J., et al. (2005). "Pharmacokinetics and pharmacodynamics of rosiglitazone in relation to CYP2C8 genotype." Clinical Pharmacology & Therapeutics.

  • Hruska, M. W., et al. (2005). "Effect of trimethoprim on the clearance of rosiglitazone." Clinical Pharmacology & Therapeutics. (Confirms metabolite potency data).

Sources

Publish Comparison Guide: Evaluating Antibody Specificity for 5-Hydroxy Rosiglitazone Immunoassays

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Specificity Challenge

5-Hydroxy Rosiglitazone (5-OH-Rosi) is the primary metabolite of the thiazolidinedione drug Rosiglitazone, formed predominantly by CYP2C8 activity. Quantifying this metabolite is critical for pharmacokinetic (PK) profiling and assessing CYP2C8 metabolic activity in clinical subjects.

While LC-MS/MS remains the gold standard for specificity, high-throughput immunoassays (ELISA) offer a cost-effective alternative for large-cohort screening. However, the structural similarity between the parent drug (Rosiglitazone) and its metabolites (5-OH-Rosi and N-desmethyl Rosiglitazone) presents a severe bioanalytical challenge.

This guide evaluates the performance requirements for antibodies targeting this compound, comparing the Immunoassay Approach against the LC-MS/MS Benchmark , and provides a rigorous framework for validating antibody specificity.

Mechanistic Background: The Target Landscape

To evaluate an antibody, one must understand the structural "distractors" present in the sample matrix. Rosiglitazone metabolism creates a competitive environment where the antibody must distinguish a single hydroxyl group modification.

Metabolic Pathway & Structural Interferences

Rosiglitazone is metabolized in the liver.[1][2] The antibody must selectively bind Target B (below) while ignoring high concentrations of Target A .

G Rosi Rosiglitazone (Parent Drug) [High Interference Risk] CYP2C8 CYP2C8 (Major Enzyme) Rosi->CYP2C8 OH_Rosi This compound (Target Analyte) Rosi->OH_Rosi Potential Cross-Reactivity CYP2C8->OH_Rosi Hydroxylation (Para-position) N_Des N-desmethyl Rosiglitazone (Secondary Metabolite) CYP2C8->N_Des Demethylation

Figure 1: Metabolic pathway of Rosiglitazone highlighting the structural proximity of the target metabolite to the parent drug.

Comparative Analysis: Immunoassay vs. LC-MS/MS

When selecting an antibody-based method over mass spectrometry, trade-offs in specificity must be managed.

FeatureHigh-Specificity Monoclonal Antibody (mAb) Polyclonal Antibody (pAb) Preparation LC-MS/MS (Benchmark)
Primary Recognition Single epitope (Stereospecific to 5-OH)Multiple epitopes (Heterogeneous mix)Mass-to-Charge Ratio (

)
Specificity Risk Low to Moderate. Risk of cross-reactivity with parent drug if hapten design is poor.High. Likely to cross-react with parent Rosiglitazone and N-desmethyl metabolites.Negligible. Resolves based on molecular weight and fragmentation pattern.
Sensitivity (LOD) ~0.1 - 1.0 ng/mL (Assay dependent)~1.0 - 10 ng/mL< 0.1 ng/mL
Throughput High (96/384-well plates)HighLow to Medium (Serial injection)
Cost Per Sample Low (< $5)Low (< $5)High (> $50)
Recommendation Preferred for Screening. Requires rigorous validation.Not Recommended for metabolite-specific PK studies.Required for Confirmation and regulatory submission.
The "Self-Validating" System

An antibody for this compound is only valid if it demonstrates <1% Cross-Reactivity (CR) with Rosiglitazone.

  • Ideal Profile: Binding affinity (

    
    ) for 5-OH-Rosi is >100x higher than for Rosiglitazone.
    
  • Failure Mode: If the antibody binds the "tail" of the molecule (the thiazolidinedione ring) rather than the "head" (the pyridine ring where hydroxylation occurs), it will fail specificity tests.

Experimental Validation Protocols

The following protocols are designed to stress-test antibody specificity. These are mandatory for any lab developing or evaluating these reagents.

Protocol A: Competitive ELISA for Cross-Reactivity (%CR)

Purpose: Determine the antibody's selectivity coefficient against the parent drug.

Reagents:

  • Coating Antigen: 5-OH-Rosiglitazone-BSA conjugate.

  • Primary Antibody: Anti-5-OH-Rosiglitazone candidate.

  • Competitors: Free 5-OH-Rosiglitazone (Standard), Free Rosiglitazone (Interferent).

Workflow:

  • Coat Plate: Incubate 96-well microplate with Antigen-BSA conjugate (1 µg/mL) overnight at 4°C. Wash 3x.

  • Block: Add 5% Non-Fat Dry Milk in PBS-T. Incubate 1h.

  • Competition Step (Critical):

    • Prepare serial dilutions of Standard (5-OH-Rosi) from 0.01 to 1000 ng/mL.

    • Prepare serial dilutions of Interferent (Rosiglitazone Parent) from 0.01 to 10,000 ng/mL.

    • Mix antibody with these dilutions in separate tubes.

    • Add mixtures to the coated plate. Incubate 1h at RT.

  • Detection: Wash 5x. Add HRP-conjugated secondary antibody. Incubate 1h.

  • Read: Add TMB substrate. Stop with H2SO4. Read OD450.

Calculation: Calculate the


 (concentration inhibiting 50% of binding) for both the analyte and the interferent.


  • Pass Criteria:

    
    
    
  • Fail Criteria:

    
     (Unsuitable for PK analysis)
    
Protocol B: Spike-and-Recovery in Matrix

Purpose: Validate performance in actual plasma, where protein binding (Rosiglitazone is >99% protein bound) can affect detection.

  • Matrix: Pooled human plasma (free of Rosiglitazone).

  • Spike: Add 5-OH-Rosiglitazone at Low (10 ng/mL), Mid (100 ng/mL), and High (500 ng/mL) levels.

  • Interference Spike: In a parallel set, spike the same levels of 5-OH-Rosi plus 1000 ng/mL of Parent Rosiglitazone.

  • Analysis: Compare recovery percentages.

    • Valid: Recovery remains 80-120% despite the presence of the parent drug.

    • Invalid: Presence of parent drug artificially inflates the calculated concentration of 5-OH-Rosi.

Visualizing the Validation Logic

The following diagram illustrates the decision matrix for accepting an antibody for bioanalytical use.

ValidationLogic Start Start: Antibody Candidate Step1 Step 1: Competitive ELISA (Determine IC50) Start->Step1 Calc Calculate % Cross-Reactivity (Parent vs Metabolite) Step1->Calc Decision1 Is %CR < 1%? Calc->Decision1 Fail1 REJECT ANTIBODY (High False Positive Risk) Decision1->Fail1 No Step2 Step 2: Matrix Interference (Spike w/ Parent Drug) Decision1->Step2 Yes Decision2 Recovery 80-120%? Step2->Decision2 Pass VALIDATED (Suitable for PK Screening) Decision2->Pass Yes Fail2 REJECT (Matrix Interference) Decision2->Fail2 No

Figure 2: Decision tree for validating antibody specificity in metabolite immunoassays.

References

  • ClinPGx. (n.d.). Rosiglitazone Pathway, Pharmacokinetics. Retrieved January 29, 2026, from [Link]

  • Kim, K. B., et al. (2009).[3] Simultaneous quantification of rosiglitazone and its two major metabolites, N-desmethyl and p-hydroxy rosiglitazone in human plasma by liquid chromatography/tandem mass spectrometry. Journal of Chromatography B. Retrieved January 29, 2026, from [Link]

  • Baldwin, S. J., et al. (1999). Cytochrome P450 2C8 and 2C9 are responsible for the metabolism of rosiglitazone in humans.[1] British Journal of Clinical Pharmacology. (Contextual citation for CYP2C8 mechanism).

  • National Institutes of Health (NIH). (2017). Rosiglitazone Metabolism in Human Liver Microsomes Using a Substrate Depletion Method. Retrieved January 29, 2026, from [Link]

Sources

Safety Operating Guide

Personal protective equipment for handling 5-Hydroxy Rosiglitazone

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Audience: Researchers, scientists, and drug development professionals.[1][2][3] Role: Senior Application Scientist

Operational Safety Guide: 5-Hydroxy Rosiglitazone

Executive Summary: this compound (CAS: 122320-73-4 / 122320-74-5 depending on salt/isomer) is a primary metabolite of the thiazolidinedione antidiabetic drug Rosiglitazone.[1][2][3] While often viewed merely as a "derivative," it must be handled with the same rigor—if not higher—than the parent compound.[3]

Crucial Safety Premise: As a PPAR


 agonist metabolite, this compound retains significant biological activity.[3] In the absence of a specific Occupational Exposure Limit (OEL), you must default to Occupational Exposure Band (OEB) 3 or 4  protocols.[1][3] The primary risks are Reproductive Toxicity (Category 1B)  and Aquatic Toxicity .[3]

Hazard Identification & Risk Assessment

Before opening the vial, understand the specific H-Code triggers.[1][2][3] This compound is not just a "chemical irritant"; it is a systemically active agent.[2][3]

Hazard ClassH-CodeDescriptionCritical Implication
Reproductive Toxicity H360/H361 May damage fertility or the unborn child.[1][2][3][4]Zero-skin-contact policy. Pregnant personnel should not handle this compound.[1][2][3]
Aquatic Toxicity H410 Very toxic to aquatic life with long-lasting effects.[1][2][3][4]No sink disposal. All waste (including rinsate) must be captured.[2][3]
Eye Irritation H319 Causes serious eye irritation.[2][3][4][5]Safety goggles are mandatory; face shields required for quantities >100mg.[2][3]

PPE Matrix: The "Context-Specific" Approach

Standard lab PPE is insufficient.[2][3] Your protection strategy changes based on the physical state of the compound (Solid vs. Solution).[3]

Scenario A: Handling Pure Powder (Weighing/Transfer)
  • Engineering Control: Class II Biological Safety Cabinet (BSC) or Chemical Fume Hood.[3]

  • Respiratory: If handling outside a hood (NOT recommended), a P100/HEPA respirator is the minimum requirement.[1][3] Surgical masks offer zero protection against pharmacological dusts.[2][3]

  • Hands: Double-gloving is mandatory to prevent micro-pinhole exposure.[1][2][3]

    • Inner Layer: Nitrile (4 mil).[3]

    • Outer Layer: Nitrile (Extended cuff, 4-8 mil).[1][2][3]

  • Body: Tyvek® lab coat or disposable sleeve covers to prevent powder accumulation on fabric cuffs.[2][3]

Scenario B: Handling Solutions (Solubilization in DMSO)
  • The DMSO Factor: this compound is frequently dissolved in Dimethyl Sulfoxide (DMSO).[1][2][3] Standard nitrile gloves degrade rapidly in DMSO , and DMSO acts as a carrier, transporting the toxicant directly through the skin into the bloodstream.[1][3]

  • Hands:

    • Option 1 (Best): Silver Shield® / 4H® Laminate gloves (chemically impervious).[3]

    • Option 2 (Acceptable): Double Nitrile, changed immediately upon any splash.[1][3]

Operational Protocol: Step-by-Step

This workflow minimizes static discharge and aerosolization, the two most common causes of exposure.[3]

Step 1: Preparation & Engineering Check[1][3]
  • Verify Fume Hood/BSC flow rate is >100 fpm (0.5 m/s).[2][3]

  • Place an antistatic gun or ionizer inside the hood.[3] Thiazolidinediones are often fluffy, electrostatic powders that "jump" during weighing.[1][3]

  • Line the work surface with an absorbent, plastic-backed pad (absorbent side up).[1][3]

Step 2: The Weighing Procedure
  • Don PPE: Put on inner nitrile gloves, Tyvek sleeves, and outer extended-cuff gloves.[1][3]

  • Neutralize Static: Point the antistatic gun at the vial and the spatula for 5 seconds before opening.

  • Transfer: Open the vial only inside the hood. Use a disposable antistatic spatula.[2][3]

  • Seal: Wipe the threads of the vial with a Kimwipe dampened in methanol before recapping to prevent dust grinding in the cap.[3]

Step 3: Solubilization (DMSO/Ethanol)
  • Add solvent slowly down the side of the vessel to avoid displacing air (puffing).[3]

  • Vortexing: Ensure the vessel is tightly capped. Vortex inside the hood.

  • Labeling: Mark the container clearly: "Caution: Potent PPAR Agonist - Repro Toxin."[1][2][3]

Waste Disposal & Decontamination

Do not use bleach. Bleach may not fully degrade the thiazolidinedione ring structure and can create hazardous byproducts.[3]

  • Solid Waste: All vials, pipette tips, and contaminated gloves go into a High-Hazard Incineration Bin (often yellow or red, distinct from general biohazard).[1][2][3]

  • Liquid Waste: Collect in a dedicated carboy labeled "Halogenated Solvent/Toxic."[2][3]

  • Spill Cleanup:

    • Cover spill with absorbent pads.[2][3]

    • Wet the pads with 70% Ethanol or a surfactant solution (e.g., Contrad® 70) to prevent dust.[3]

    • Wipe from the outside in.[3]

    • Double-bag all waste.[2][3]

Visualizing the Safety Workflow

The following diagram outlines the decision logic for handling this compound.

G Start START: Risk Assessment StateCheck Check Physical State Start->StateCheck Powder Solid / Powder Form StateCheck->Powder Solution Solution (DMSO/Solvent) StateCheck->Solution Hood Engineering Control: Fume Hood / BSC Required Powder->Hood PPE_Powder PPE: Double Nitrile Gloves + Tyvek Sleeves Hood->PPE_Powder Static Static Control: Use Ionizer/Antistatic Gun Handling Execute Experiment Static->Handling PPE_Powder->Static GloveCheck PPE Critical: Laminate Gloves Required Solution->GloveCheck GloveCheck->Handling Waste Disposal: High-Temp Incineration Only Handling->Waste

Caption: Operational workflow for handling this compound, distinguishing between powder and solution safety requirements.

References

  • National Center for Biotechnology Information (NCBI). (2024).[3] PubChem Compound Summary for CID 77999, Rosiglitazone. Retrieved from [Link][1][2][3]

  • European Chemicals Agency (ECHA). (2024).[3] Substance Information: Rosiglitazone (Repro.[3][4][6] 1B Classification).[3] Retrieved from [Link][1][2][3]

  • Occupational Safety and Health Administration (OSHA). (2016).[3][7] Hazardous Drugs - Controlling Occupational Exposure to Hazardous Drugs. Retrieved from [Link][1][2][3]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Hydroxy Rosiglitazone
Reactant of Route 2
5-Hydroxy Rosiglitazone

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。